1-Nonyne, 7-methyl-
Description
BenchChem offers high-quality 1-Nonyne, 7-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nonyne, 7-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71566-65-9 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
7-methylnon-1-yne |
InChI |
InChI=1S/C10H18/c1-4-6-7-8-9-10(3)5-2/h1,10H,5-9H2,2-3H3 |
InChI Key |
ILTCNNWNFZMWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC#C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 7-Methyl-1-nonyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1-nonyne is a terminal alkyne with the chemical formula C10H18.[1] Its structure features a nine-carbon chain with a methyl group at the seventh position and a triple bond at the first carbon. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and a general analytical methodology.
Molecular and Physicochemical Data
The fundamental properties of 7-methyl-1-nonyne are summarized in the table below. This data is essential for its application in experimental research and as a building block in organic synthesis.
| Property | Value |
| Molecular Formula | C10H18 |
| Molecular Weight | 138.25 g/mol [2] |
| CAS Number | 71566-65-9[1] |
| Density | 0.777 g/cm³ |
| Boiling Point | 163.2 °C at 760 mmHg |
| Refractive Index | 1.432 |
| Flash Point | 43.2 °C |
| Vapor Pressure | 2.73 mmHg at 25 °C |
Experimental Protocols
While specific experimental literature for 7-methyl-1-nonyne is not extensively detailed, a standard and reliable method for its synthesis involves the alkylation of a smaller terminal alkyne. The following protocol is a representative example of how a compound like 7-methyl-1-nonyne can be synthesized.
Representative Synthesis: Alkylation of an Acetylide
This method involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide anion, followed by its reaction with a primary alkyl halide.[3]
Objective: To synthesize 7-methyl-1-nonyne via the alkylation of a suitable terminal alkyne.
Materials:
-
A suitable terminal alkyne (e.g., 1-hexyne)
-
A strong base (e.g., sodium amide, NaNH2) in liquid ammonia or another suitable solvent[4]
-
A primary alkyl halide (e.g., 1-bromo-3-methylbutane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (for quenching)
-
Anhydrous magnesium sulfate (for drying)
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Acetylide Anion:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place the terminal alkyne dissolved in an anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add a solution of a strong base (e.g., NaNH2 in liquid ammonia) to the alkyne solution with constant stirring.
-
Allow the reaction to stir for a specified time to ensure complete formation of the acetylide anion.
-
-
Alkylation:
-
To the cooled solution of the acetylide anion, add the primary alkyl halide dropwise via a dropping funnel.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain pure 7-methyl-1-nonyne.
-
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like 7-methyl-1-nonyne.
Objective: To confirm the identity and purity of the synthesized 7-methyl-1-nonyne.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for nonpolar compounds (e.g., HP-5ms).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified 7-methyl-1-nonyne in a volatile organic solvent (e.g., hexane or dichloromethane).
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the capillary column.[5][6][7][8] A typical temperature program would involve an initial hold at a low temperature, followed by a ramp to a higher temperature.
-
Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are then separated by their mass-to-charge ratio, and a mass spectrum is generated for each component.[5][9]
-
-
Data Interpretation:
-
The gas chromatogram will show peaks corresponding to the different components of the sample, with the retention time being a characteristic of the compound under the specific analytical conditions.[6][7]
-
The mass spectrum of the peak corresponding to 7-methyl-1-nonyne will show a molecular ion peak (M+) corresponding to its molecular weight (138.25) and a characteristic fragmentation pattern that can be used to confirm its structure.[5]
-
Visualizations
The following diagram illustrates a generalized workflow for the synthesis of a terminal alkyne, applicable to the preparation of 7-methyl-1-nonyne.
Caption: Generalized synthetic workflow for 7-methyl-1-nonyne.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Alkynes by Alkylation [quimicaorganica.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
Synthesis of 7-methyl-1-nonyne from 5-methyl-1-heptanol: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 7-methyl-1-nonyne, a terminal alkyne, from the starting material 5-methyl-1-heptanol, a primary alcohol. The synthesis involves a two-step process: the conversion of the primary alcohol to an alkyl bromide, followed by the alkylation of an acetylide anion. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy
The overall transformation requires the extension of the carbon chain of 5-methyl-1-heptanol by two carbons and the introduction of a terminal alkyne functionality. A robust and well-established method to achieve this is through a nucleophilic substitution reaction (SN2) between an alkyl halide and an acetylide anion.[1][2][3] This strategy is broken down into two key synthetic steps:
-
Step 1: Bromination of 5-methyl-1-heptanol. The hydroxyl group of the starting alcohol is a poor leaving group. Therefore, it is first converted into a good leaving group, in this case, a bromide, to facilitate the subsequent nucleophilic attack. Phosphorus tribromide (PBr3) is a common and effective reagent for converting primary and secondary alcohols to alkyl bromides with high yields and minimal rearrangement.[4][5][6]
-
Step 2: Alkylation of Acetylide. The resulting 1-bromo-5-methylheptane is then reacted with a suitable two-carbon nucleophile. Sodium acetylide, generated in situ from acetylene and a strong base such as sodium amide (NaNH2), serves as an excellent nucleophile for this purpose.[1][7] The acetylide anion displaces the bromide in an SN2 reaction to form the target molecule, 7-methyl-1-nonyne. This reaction is particularly effective for primary alkyl halides.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the two key stages of the synthesis.
Step 1: Synthesis of 1-bromo-5-methylheptane
This procedure details the conversion of 5-methyl-1-heptanol to 1-bromo-5-methylheptane using phosphorus tribromide.
Materials:
-
5-methyl-1-heptanol
-
Phosphorus tribromide (PBr3)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice bath
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 5-methyl-1-heptanol.
-
Anhydrous diethyl ether is added to dissolve the alcohol.
-
The flask is cooled in an ice bath to 0 °C.
-
Phosphorus tribromide is added dropwise via the dropping funnel to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction is quenched by the slow addition of ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-bromo-5-methylheptane.
-
The crude product is purified by vacuum distillation.
Step 2: Synthesis of 7-methyl-1-nonyne
This protocol describes the alkylation of sodium acetylide with 1-bromo-5-methylheptane.
Materials:
-
1-bromo-5-methylheptane
-
Sodium amide (NaNH2)
-
Liquid ammonia (NH3)
-
Acetylene gas
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (NH4Cl) solution (saturated)
-
Dry ice/acetone bath
Procedure:
-
A three-necked round-bottom flask is fitted with a dry ice condenser, a gas inlet tube, and a mechanical stirrer. The apparatus is flame-dried and flushed with dry nitrogen.
-
Liquid ammonia is condensed into the flask, and the flask is cooled in a dry ice/acetone bath.
-
Sodium amide is cautiously added to the liquid ammonia with stirring.
-
Acetylene gas is bubbled through the stirred suspension to form sodium acetylide. The completion of this step is often indicated by a color change.
-
A solution of 1-bromo-5-methylheptane in anhydrous diethyl ether or THF is added dropwise to the sodium acetylide suspension.
-
The reaction mixture is stirred for several hours, allowing the ammonia to slowly evaporate.
-
After the ammonia has evaporated, the reaction is quenched by the careful addition of saturated ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the resulting crude 7-methyl-1-nonyne is purified by fractional distillation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 7-methyl-1-nonyne from 5-methyl-1-heptanol. The yields are based on typical outcomes for analogous reactions reported in the literature.
| Step | Reactant | Reagent | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 5-methyl-1-heptanol | PBr3 | 1-bromo-5-methylheptane | 3 : 1.1 | Diethyl ether | 0 to RT | 12 - 18 | 80 - 90 |
| 2 | 1-bromo-5-methylheptane | Sodium Acetylide | 7-methyl-1-nonyne | 1 : 1.2 | Liquid NH3 / Ether | -78 to RT | 4 - 6 | 70 - 85 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical progression of the synthesis from the starting material to the final product.
Caption: Synthetic workflow for 7-methyl-1-nonyne.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
GC-MS Characterization of 1-Nonyne, 7-methyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the gas chromatography-mass spectrometry (GC-MS) characterization of 1-Nonyne, 7-methyl-. It includes detailed experimental protocols, analysis of mass spectral data, and a proposed fragmentation pathway. This document is intended to serve as a valuable resource for researchers and scientists involved in the identification and analysis of this and similar branched-chain alkynes.
Introduction
1-Nonyne, 7-methyl- (C₁₀H₁₈) is a branched-chain alkyne with a molecular weight of 138.25 g/mol . Its structural isomerism and volatility make GC-MS an ideal technique for its separation and identification. Understanding its chromatographic behavior and mass spectrometric fragmentation is crucial for its unambiguous identification in complex matrices. This guide outlines a standard methodology for its analysis and provides key data for its characterization.
Experimental Protocol: GC-MS Analysis
A detailed experimental protocol for the GC-MS analysis of 1-Nonyne, 7-methyl- is presented below. This protocol is a representative method and may be adapted based on the specific instrumentation and analytical requirements.
2.1. Sample Preparation
Samples containing 1-Nonyne, 7-methyl- should be dissolved in a volatile, high-purity solvent such as hexane or pentane to a final concentration of 10-100 µg/mL. For complex matrices, a suitable extraction method like liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
2.2. Gas Chromatography (GC) Conditions
-
Instrument: Agilent 7890B GC System or equivalent
-
Injector: Split/Splitless Inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
Carrier Gas: Helium (99.999% purity)
-
Flow Rate: 1.0 mL/min (constant flow)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
2.3. Mass Spectrometry (MS) Conditions
-
Instrument: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-400
-
Scan Speed: 1562 amu/s
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
GC-MS Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of 1-Nonyne, 7-methyl-.
Caption: Workflow for the GC-MS analysis of 1-Nonyne, 7-methyl-.
Mass Spectral Data
The electron ionization mass spectrum of 1-Nonyne, 7-methyl- is characterized by a series of fragment ions. The molecular ion (M⁺) at m/z 138 is expected to be of low abundance or absent due to the instability of the molecular ion of branched alkanes and alkynes. The base peak and other significant fragments are key to its identification.
Table 1: Prominent Fragment Ions in the Mass Spectrum of 1-Nonyne, 7-methyl-
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 100 | [C₃H₅]⁺ (Propargyl cation) |
| 43 | 85 | [C₃H₇]⁺ (Isopropyl cation) |
| 55 | 70 | [C₄H₇]⁺ |
| 57 | 65 | [C₄H₉]⁺ (sec-Butyl cation) |
| 69 | 50 | [C₅H₉]⁺ |
| 83 | 35 | [C₆H₁₁]⁺ |
| 97 | 20 | [C₇H₁₃]⁺ |
| 110 | 5 | [M-C₂H₄]⁺ |
| 123 | <5 | [M-CH₃]⁺ |
| 138 | <1 | [M]⁺ (Molecular Ion) |
Note: The relative intensities are approximate and based on typical fragmentation patterns. The actual values can vary slightly between instruments.
Fragmentation Pathway
The fragmentation of 1-Nonyne, 7-methyl- in the mass spectrometer is initiated by the removal of an electron to form the unstable molecular ion (M⁺). This is followed by a series of bond cleavages, primarily at the branch point and along the alkyl chain, leading to the formation of stable carbocations.
Caption: Proposed fragmentation of 1-Nonyne, 7-methyl- under EI.
The primary fragmentation pathways include:
-
α-cleavage: Cleavage of the C-C bond adjacent to the branch point is highly favored, leading to the formation of stable secondary carbocations. For instance, the loss of a propyl radical results in the ion at m/z 97, and the loss of a hexyl radical containing the triple bond leads to the isopropyl cation at m/z 43.
-
Loss of small neutral molecules: The molecular ion can undergo rearrangement and elimination of neutral molecules like ethene (loss of 28 Da) to form the ion at m/z 110.
-
Cleavage along the alkyl chain: Fragmentation at different points along the n-alkyl portion of the molecule results in a series of carbocations differing by 14 Da (CH₂).
-
Propargyl Cation: The presence of the terminal alkyne often leads to the formation of the stable propargyl cation ([C₃H₅]⁺) at m/z 41, which is frequently the base peak for terminal alkynes.
Conclusion
The GC-MS characterization of 1-Nonyne, 7-methyl- is a robust and reliable method for its identification. The combination of its retention time on a non-polar column and its characteristic mass spectrum, with a prominent base peak at m/z 41 and significant fragments at m/z 43, 55, and 57, provides a high degree of confidence in its identification. The experimental protocol and fragmentation data presented in this guide serve as a foundational resource for the analysis of this compound in various research and development settings.
An In-Depth Technical Guide to 7-methylnon-1-yne: IUPAC Nomenclature, Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-methylnon-1-yne, a terminal alkyne of interest in organic synthesis and medicinal chemistry. The document details its IUPAC nomenclature, chemical structure, physicochemical properties, and a key experimental protocol for its application in carbon-carbon bond formation, a cornerstone of modern drug discovery.
IUPAC Name and Chemical Structure
The systematic name 7-methylnon-1-yne is assigned according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed as follows:
-
non- : This prefix indicates that the parent hydrocarbon chain consists of nine carbon atoms.[1][2]
-
-1-yne : This suffix specifies the presence of a carbon-carbon triple bond (an alkyne) and that this bond begins at the first carbon atom of the chain.[1][3] Alkynes with the triple bond at the end of the chain are also referred to as terminal alkynes.[3]
-
7-methyl- : This prefix indicates that a methyl group (-CH₃) is attached as a substituent to the seventh carbon atom of the nine-carbon chain.[1][3]
To determine the numbering of the carbon chain, the triple bond is given the lowest possible number.[1]
Following these rules, the chemical structure of 7-methylnon-1-yne is:
The molecular formula for 7-methylnon-1-yne is C₁₀H₁₈.[4]
Physicochemical Properties
A summary of the known physical and chemical properties of 7-methylnon-1-yne is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 138.25 g/mol | [4][5] |
| Molecular Formula | C₁₀H₁₈ | [4][5] |
| CAS Number | 71566-65-9 | [5] |
| Density | 0.777 g/cm³ | [5] |
| Boiling Point | 163.2 °C at 760 mmHg | [5] |
| Flash Point | 43.2 °C | [5] |
| Refractive Index | 1.432 | [5] |
Experimental Protocol: Sonogashira Coupling
Terminal alkynes are crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds. The Sonogashira cross-coupling reaction is a powerful method for the synthesis of substituted alkynes and is widely used in the preparation of complex molecules in drug discovery.[3][6][] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][8]
Below is a general experimental protocol for a Sonogashira coupling reaction using a terminal alkyne like 7-methylnon-1-yne.
Reaction:
R¹-C≡CH + R²-X ---(Pd catalyst, Cu(I) co-catalyst, base)--> R¹-C≡C-R²
Where:
-
R¹-C≡CH is the terminal alkyne (e.g., 7-methylnon-1-yne)
-
R²-X is the aryl or vinyl halide (X = I, Br, Cl, or OTf)
Materials:
-
7-methylnon-1-yne
-
Aryl or vinyl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride - Pd(PPh₃)₂Cl₂)
-
Copper(I) co-catalyst (e.g., copper(I) iodide - CuI)
-
Amine base and solvent (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF or dimethylformamide - DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the copper(I) iodide (0.02-0.1 equivalents).
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne, 7-methylnon-1-yne (1.1-1.5 equivalents), dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualization of IUPAC Name to Structure Derivation
The following diagram illustrates the logical workflow for deriving the chemical structure of 7-methylnon-1-yne from its IUPAC name.
Caption: Logical workflow for deriving the structure of 7-methylnon-1-yne from its IUPAC name.
References
- 1. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 2. Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Alkyne Synthesis | Algor Cards [cards.algoreducation.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Reactivity of the Terminal Alkyne in 7-methyl-1-nonyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne functional group in 7-methyl-1-nonyne. This long-chain, chiral alkyne presents a versatile scaffold for organic synthesis, and understanding its reactivity is crucial for its application in the development of novel chemical entities. This document details the key reactions, presents quantitative data from analogous systems, provides detailed experimental protocols, and visualizes reaction pathways and workflows.
Introduction to the Reactivity of Terminal Alkynes
Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, exhibit a unique set of chemical properties that make them valuable intermediates in organic synthesis. The sp-hybridized carbon atom of the terminal alkyne imparts a significant degree of acidity to the attached hydrogen atom, with a pKa value of approximately 25.[1][2][3][4] This acidity is a cornerstone of terminal alkyne reactivity, allowing for deprotonation to form a potent acetylide nucleophile. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions.
Furthermore, the electron-rich triple bond is susceptible to a range of addition reactions and is a key participant in powerful coupling methodologies such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[5][6][7][8] The branched, chiral nature of the alkyl chain in 7-methyl-1-nonyne can potentially influence the stereochemical outcome of certain reactions and may present steric considerations.
Key Reactions and Quantitative Data
The reactivity of the terminal alkyne in 7-methyl-1-nonyne is dominated by three main classes of reactions: deprotonation/alkylation, coupling reactions, and addition reactions. While specific quantitative data for 7-methyl-1-nonyne is not extensively available in the literature, the following sections provide data for analogous long-chain terminal alkynes to offer a comparative understanding.
Acidity and Deprotonation
The terminal proton of an alkyne is significantly more acidic than protons on sp2 or sp3 hybridized carbons. This allows for facile deprotonation by a strong base to form an acetylide anion.
| Property | Value | Reference(s) |
| pKa of Terminal Alkyne C-H | ~25 | [1][2][3][4] |
| pKa of Amine (R-NH2) | 38-40 | [1] |
| pKa of Ammonia (NH3) | ~36 | [2] |
The significant difference in pKa values between the terminal alkyne and the conjugate acid of the base (e.g., ammonia from sodium amide) drives the deprotonation reaction to completion.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of C(sp)-C(sp2) bonds.[9][10][11][12][13] The reaction is typically co-catalyzed by a copper(I) salt.
| Alkyne | Aryl Halide | Catalyst System | Solvent | Yield | Reference(s) |
| Phenylacetylene | Iodobenzene | Pd(OAc)2, CuI, PPh3 | Et3N | High | [14] |
| 1-Octyne | 1-Iodonaphthalene | Pd(PPh3)2Cl2, CuI | SDS/H2O | Moderate to High | [15] |
| Various terminal alkynes | Aryl bromides | Pd(acac)2, Hydrazone ligand, CuI | DMSO | Good | [16] |
| Terminal alkynes | Aryl iodides/bromides | Pd(OAc)2 | DMF | Good to Excellent | [17] |
Yields for Sonogashira couplings are generally good to excellent, though they can be influenced by the nature of the substrates, catalyst, and reaction conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[5][6][7][8] This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
| Alkyne | Azide | Catalyst System | Solvent | Yield | Reference(s) |
| Propargyl-functionalized dextran | Azide-containing βCD | CuBr, PMDETA | DMF | Up to 69% | [9] |
| Sugar azide | Propargyl building block | Cu(I) catalyst | Not specified | ~80% | [18] |
| Terminal alkynes | Azides | Cu(I) generated in situ | Aqueous medium | Excellent | [19] |
The yields for CuAAC reactions are typically very high, often quantitative, even with sterically demanding substrates.
Hydration
The hydration of terminal alkynes can proceed via two main pathways, leading to either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition).
-
Markovnikov Hydration: This is typically achieved using aqueous acid (e.g., H2SO4) in the presence of a mercury(II) salt (e.g., HgSO4) as a catalyst. The reaction proceeds through an enol intermediate which tautomerizes to the more stable ketone.[5][20][21] For a terminal alkyne, this results in a methyl ketone.
-
Anti-Markovnikov Hydration: This is achieved through hydroboration-oxidation, using a sterically hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution. This pathway also proceeds through an enol intermediate that tautomerizes to an aldehyde.[5][20]
| Reaction | Reagents | Product from Terminal Alkyne | Regioselectivity | Reference(s) |
| Markovnikov Hydration | H2O, H2SO4, HgSO4 | Methyl Ketone | Markovnikov | [5][20][21] |
| Anti-Markovnikov Hydration | 1. Sia2BH or 9-BBN; 2. H2O2, NaOH | Aldehyde | Anti-Markovnikov | [5][20] |
Hydrohalogenation
The addition of hydrogen halides (HX) to terminal alkynes can also proceed with either Markovnikov or anti-Markovnikov regioselectivity.
-
Markovnikov Addition: The addition of one equivalent of HX (HCl, HBr, HI) to a terminal alkyne typically follows Markovnikov's rule, with the halogen adding to the more substituted carbon.[8][14][22][23][24][25][26][27][28] The addition of a second equivalent of HX results in a geminal dihalide.
-
Anti-Markovnikov Addition: The addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product where the bromine adds to the terminal carbon.
| Reaction | Reagents | Product from Terminal Alkyne (1 eq.) | Regioselectivity | Reference(s) |
| Markovnikov Addition | HX (HCl, HBr, HI) | Vinyl halide (X on internal C) | Markovnikov | [8][14][22][23][24][25][26][27][28] |
| Anti-Markovnikov Addition | HBr, ROOR | Vinyl bromide (Br on terminal C) | Anti-Markovnikov | [28] |
Experimental Protocols
The following are detailed methodologies for key reactions, adapted for 7-methyl-1-nonyne based on established procedures for similar long-chain terminal alkynes.
Deprotonation and Alkylation of 7-methyl-1-nonyne
This protocol describes the formation of the acetylide of 7-methyl-1-nonyne and its subsequent reaction with an alkyl halide.
Materials:
-
7-methyl-1-nonyne
-
Sodium amide (NaNH2)
-
Liquid ammonia (NH3)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).
-
Condense liquid ammonia into the flask.
-
Add sodium amide to the liquid ammonia with stirring until the blue color of the solvated electron persists.
-
Slowly add a solution of 7-methyl-1-nonyne in anhydrous diethyl ether or THF to the sodium amide solution at -78 °C.
-
Stir the reaction mixture for 1-2 hours to ensure complete formation of the sodium acetylide.
-
Add the alkyl halide dropwise to the acetylide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Sonogashira Coupling of 7-methyl-1-nonyne with an Aryl Iodide
This protocol details a typical Sonogashira coupling reaction.
Materials:
-
7-methyl-1-nonyne
-
Aryl iodide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh3)2Cl2 (1-5 mol%), and CuI (2-10 mol%).
-
Add anhydrous, degassed solvent followed by triethylamine.
-
Add 7-methyl-1-nonyne (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by flash column chromatography.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 7-methyl-1-nonyne
This protocol describes a typical "click" reaction.
Materials:
-
7-methyl-1-nonyne
-
An organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
-
In a round-bottom flask, dissolve 7-methyl-1-nonyne and the organic azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but can be left overnight. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product is often pure enough for subsequent use, but can be further purified by flash column chromatography if necessary.
Visualizations of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.
Caption: Deprotonation of 7-methyl-1-nonyne followed by alkylation.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Experimental workflow for a CuAAC "click" reaction.
Conclusion
7-methyl-1-nonyne, with its terminal alkyne functionality and chiral alkyl chain, is a valuable building block in modern organic synthesis. The reactivity of its terminal alkyne is well-precedented and allows for a diverse range of transformations. While specific quantitative data for this particular molecule is sparse, the general reactivity patterns of long-chain terminal alkynes provide a strong predictive framework for its behavior in deprotonation/alkylation, Sonogashira coupling, CuAAC, hydration, and hydrohalogenation reactions. The provided protocols and reaction pathway visualizations serve as a robust starting point for researchers and drug development professionals aiming to incorporate this versatile molecule into their synthetic strategies. Further investigation into the influence of the 7-methyl stereocenter on the stereochemical outcomes of these reactions is a promising area for future research.
References
- 1. Regioselective Reductive Hydration of Alkynes To Form Branched or Linear Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 17. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 18. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solved Section 9.6 Hydrohalogenation of Alkynes What is the | Chegg.com [chegg.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Regioselective reductive hydration of alkynes to form branched or linear alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparation of Chiral Allenes through Pd-Catalyzed Intermolecular Hydroamination of Conjugated Enynes: Enantioselective Synthesis Enabled by Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation of Chiral Allenes through Pd-Catalyzed Intermolecular Hydroamination of Conjugated Enynes: Enantioselective Synthesis Enabled by Catalyst Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Khan Academy [en.khanacademy.org]
- 27. m.youtube.com [m.youtube.com]
- 28. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
An In-depth Technical Guide on the Solubility and Stability of 7-methyl-1-nonyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 7-methyl-1-nonyne. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be working with or considering the use of this terminal alkyne in their synthetic and research endeavors.
Physicochemical Properties
7-methyl-1-nonyne is a terminal alkyne with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol .[1][2][3] Its structure consists of a nine-carbon chain with a methyl group at the seventh position and a triple bond at the first carbon. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [1][2] |
| Molecular Weight | 138.25 g/mol | [2][3] |
| CAS Number | 71566-65-9 | [1][2] |
| Boiling Point | 163.2°C at 760 mmHg | [1] |
| Density | 0.777 g/cm³ | [1] |
| Refractive Index | 1.432 | [1] |
| Flash Point | 43.2°C | [1] |
| Vapor Pressure | 2.73 mmHg at 25°C | [1] |
| log10 Water Solubility | -3.8 (Estimated) | [4] |
| logP (Octanol/Water) | 4.3 (Computed) | [2] |
Table 1: Physicochemical Properties of 7-methyl-1-nonyne
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing its bioavailability, formulation, and reaction kinetics. Based on its calculated LogP value of 4.3, 7-methyl-1-nonyne is predicted to be a lipophilic compound with low solubility in aqueous solutions and higher solubility in nonpolar organic solvents.[2] An estimated log10 of water solubility is -3.8, further indicating its poor water solubility.[4]
A comprehensive solubility profile in various solvents is essential for practical applications. Table 2 provides a general solubility prediction based on the principle of "like dissolves like."
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Aprotic | High | e.g., Hexane, Toluene, Diethyl ether. Similar nonpolar characteristics. |
| Polar Aprotic | Moderate to High | e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF). |
| Polar Protic | Low | e.g., Water, Ethanol, Methanol. Dominated by nonpolar hydrocarbon chain. |
Table 2: Predicted Solubility of 7-methyl-1-nonyne in Common Solvents
Stability and Reactivity
The stability of 7-methyl-1-nonyne is dictated by the reactivity of its terminal alkyne functional group. Terminal alkynes are generally stable under neutral conditions but can undergo a variety of reactions under specific catalytic or basic/acidic conditions.
Key Reactivity Pathways:
-
Acidity of the Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is weakly acidic (pKa ≈ 25).[5][6] It can be deprotonated by strong bases like sodium amide (NaNH₂) to form a sodium acetylide, which is a potent nucleophile.[5][6][7] This reactivity is fundamental for carbon-carbon bond formation in organic synthesis.[6][7]
-
Hydration: In the presence of a mercuric ion catalyst (Hg²⁺), terminal alkynes undergo hydration to form methyl ketones, following Markovnikov's rule.[5][6][7] Hydroboration-oxidation provides an anti-Markovnikov addition of water, yielding an aldehyde.[6][7]
-
Hydrogenation: Catalytic hydrogenation of the triple bond can occur. Depending on the catalyst used (e.g., Lindlar's catalyst for partial reduction to a cis-alkene or platinum/palladium for complete reduction to an alkane), the degree of saturation can be controlled.[5][7]
-
Hydrohalogenation: Alkynes react with hydrogen halides (HX) via electrophilic addition. The reaction proceeds through a vinyl carbocation intermediate and typically follows Markovnikov's rule.[5] Addition of a second equivalent of HX can lead to a geminal dihalide.[5]
-
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the triple bond, leading to the formation of carboxylic acids.[8]
The following diagram illustrates a general reaction pathway for terminal alkynes, which is indicative of the chemical stability and potential degradation pathways for 7-methyl-1-nonyne.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline standard methodologies for determining the solubility and stability of 7-methyl-1-nonyne.
This protocol describes the shake-flask method, a standard technique for determining the thermodynamic solubility of a compound in a given solvent.
References
- 1. chemnet.com [chemnet.com]
- 2. 1-Nonyne, 7-methyl- | C10H18 | CID 522420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-Nonyne, 7-methyl- (CAS 71566-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Organic Compounds Using 7-Methyl-1-nonyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-1-nonyne is a valuable C10 terminal alkyne building block for the synthesis of complex organic molecules. Its branched alkyl chain and terminal alkyne functionality allow for a variety of chemical transformations, making it a versatile precursor in the synthesis of natural products, particularly insect pheromones. This document provides detailed application notes and experimental protocols for the utilization of 7-methyl-1-nonyne in the synthesis of the sex pheromone components of the warehouse beetle, Trogoderma inclusum.
The key synthetic targets derived from 7-methyl-1-nonyne are (Z)-14-methyl-8-hexadecen-1-ol (trogodermol) and the corresponding aldehyde, (Z)-14-methyl-8-hexadecenal. These compounds are potent insect attractants and have significant applications in pest management strategies. The synthetic pathways outlined below leverage the reactivity of the terminal alkyne for carbon chain extension and subsequent stereoselective reduction to the desired (Z)-alkene.
Application: Synthesis of Trogoderma inclusum Sex Pheromone
The primary application of 7-methyl-1-nonyne detailed here is its role as a key starting material in the multi-step synthesis of the sex pheromone of the larger cabinet beetle, Trogoderma inclusum. The synthesis involves two main stages:
-
Carbon Chain Extension: The acetylide anion of 7-methyl-1-nonyne is generated and coupled with a suitable electrophile to construct the C16 backbone of the pheromone.
-
Stereoselective Alkyne Reduction and Functional Group Transformation: The resulting internal alkyne is stereoselectively reduced to a (Z)-alkene, followed by functional group manipulation to yield the target alcohol (trogodermol) and aldehyde.
This synthetic approach provides a reliable method for obtaining these biologically active compounds for research and pest control applications.
Experimental Protocols
The following protocols are based on established synthetic strategies for insect pheromones and represent a viable pathway from 7-methyl-1-nonyne to the target molecules.
Protocol 1: Synthesis of 1-Bromo-7-methylnonane from 7-Methyl-1-nonyne
This initial step is not explicitly detailed in the pheromone synthesis literature but represents a logical conversion of the starting alkyne to a more versatile alkylating agent if needed for alternative coupling strategies. A common method for the anti-Markovnikov hydrobromination of a terminal alkyne is radical addition of HBr.
Materials:
-
7-Methyl-1-nonyne
-
Hydrogen bromide (HBr) gas or HBr in acetic acid
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous solvent (e.g., hexane or heptane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve 7-methyl-1-nonyne in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Add a catalytic amount of AIBN to the solution.
-
Bubble HBr gas through the solution at room temperature, or add HBr in acetic acid dropwise. The reaction should be monitored by TLC or GC-MS to follow the consumption of the starting material.
-
Once the reaction is complete, quench by washing with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 1-bromo-7-methylnon-1-ene.
-
The resulting vinyl bromide can then be reduced to the saturated 1-bromo-7-methylnonane using catalytic hydrogenation (e.g., H2, Pd/C).
Protocol 2: Alkylation of an Acetylide with a Derivative of 7-Methyl-1-nonyne (Illustrative Example)
While a direct alkylation of 7-methyl-1-nonyne is a key step, the literature more commonly describes the coupling of a C7 electrophile with a C9 acetylide. For the purpose of illustrating the use of a 7-methylnonyl fragment, a hypothetical protocol is presented based on common organic synthesis techniques. A more direct route involves the deprotonation of 7-methyl-1-nonyne itself and reaction with a C7 electrophile.
Materials:
-
7-Methyl-1-nonyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
1-Bromo-7-iodoheptane (or a similar C7 electrophile)
-
Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 7-methyl-1-nonyne in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi solution dropwise. Stir the solution at this temperature for 1 hour to ensure complete formation of the lithium acetylide.
-
In a separate flask, dissolve the C7 electrophile (e.g., 1-bromo-7-iodoheptane) in anhydrous THF.
-
Add the solution of the electrophile to the lithium acetylide solution at -78 °C.
-
Slowly warm the reaction mixture to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude coupled product.
-
Purify the product by column chromatography on silica gel.
Expected Yield: Yields for such coupling reactions are typically in the range of 70-90%.
Protocol 3: Stereoselective Reduction of the Internal Alkyne to a (Z)-Alkene
This protocol describes the partial hydrogenation of the internal alkyne to the corresponding (Z)-alkene, a critical step in the synthesis of the Trogoderma pheromone.
Materials:
-
The internal alkyne synthesized in the previous step
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Quinoline
-
Hexane or ethanol as solvent
-
Hydrogen gas (H2)
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve the alkyne in the chosen solvent in a flask suitable for hydrogenation.
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Add a small amount of quinoline as a catalyst poison to prevent over-reduction to the alkane.
-
Flush the apparatus with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient).
-
Monitor the reaction progress carefully by TLC or GC-MS to ensure the reaction stops at the alkene stage.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the (Z)-alkene.
Expected Yield: Yields for Lindlar hydrogenation are typically high, often exceeding 90%, with high stereoselectivity for the (Z)-isomer.
Protocol 4: Conversion to (Z)-14-methyl-8-hexadecen-1-ol (Trogodermol) and (Z)-14-methyl-8-hexadecenal
This final stage involves the conversion of the synthesized (Z)-alkene, which may have a protecting group on a terminal hydroxyl function from the C7 fragment, to the final pheromone components.
Deprotection (if necessary):
-
If a tetrahydropyranyl (THP) ether protecting group was used on the C7 fragment, it can be removed by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in methanol.
Oxidation to the Aldehyde:
-
The alcohol, (Z)-14-methyl-8-hexadecen-1-ol, can be oxidized to the corresponding aldehyde, (Z)-14-methyl-8-hexadecenal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or the Dess-Martin periodinane.
General Oxidation Procedure with PCC:
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) adsorbed on silica gel or Celite.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a short column of silica gel, eluting with a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Concentrate the eluate to obtain the aldehyde.
Expected Yield: Oxidation yields are typically in the range of 70-85%.
Data Presentation
Table 1: Summary of Synthetic Intermediates and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 7-Methyl-1-nonyne | C10H18 | 138.25 | Starting Material |
| 1-Bromo-7-methylnonane | C10H21Br | 221.18 | Radical Hydrobromination & Reduction |
| (Z)-14-Methyl-8-hexadecen-1-ol | C17H34O | 254.45 | Alkyne Coupling & Lindlar Reduction |
| (Z)-14-methyl-8-hexadecenal | C17H32O | 252.44 | Oxidation of Alcohol |
Visualizations
Logical Workflow for Pheromone Synthesis
Caption: Synthetic pathway from 7-methyl-1-nonyne to Trogoderma pheromones.
Relationship between Key Reactants and Products
Caption: Key reactants leading to the final pheromone product.
Application Notes: 7-Methyl-1-nonyne as a Versatile Building Block in the Synthesis of Insect Pheromones
Introduction
7-Methyl-1-nonyne is a valuable chiral building block in organic synthesis, particularly in the stereoselective preparation of insect pheromones. Its terminal alkyne functionality allows for facile carbon-carbon bond formation through various coupling reactions, while the chiral center at the 7-position enables the synthesis of enantiomerically pure target molecules. This document provides detailed application notes and experimental protocols for the use of 7-methyl-1-nonyne in the synthesis of the khapra beetle (Trogoderma granarium) pheromone, (Z)-14-methyl-8-hexadecenal.
Key Applications
The primary application of 7-methyl-1-nonyne highlighted here is its role as a precursor in the synthesis of long-chain, methyl-branched insect pheromones. The synthetic strategy involves three key transformations:
-
Alkylation of the Terminal Alkyne: The terminal proton of 7-methyl-1-nonyne is acidic and can be readily removed by a strong base to form a lithium acetylide. This nucleophile can then be alkylated with a suitable electrophile, such as a protected bromoalcohol, to extend the carbon chain.
-
Stereoselective Reduction of the Internal Alkyne: The resulting internal alkyne is stereoselectively reduced to a (Z)-alkene using a poisoned catalyst, such as Lindlar's catalyst. This step is crucial for establishing the correct geometry of the double bond, which is often critical for biological activity.
-
Oxidation of the Terminal Alcohol: The protected alcohol is deprotected and then oxidized to an aldehyde to yield the final pheromone product. Mild oxidizing agents like Pyridinium Chlorochromate (PCC) are typically employed to avoid over-oxidation to the carboxylic acid.
Experimental Protocols
Synthesis of (Z)-14-methyl-8-hexadecenal
The overall synthetic pathway for the production of (Z)-14-methyl-8-hexadecenal from 7-methyl-1-nonyne is depicted in the following workflow:
Protocol 1: Alkylation of 7-Methyl-1-nonyne
This protocol describes the formation of the carbon skeleton of the target pheromone through the alkylation of the lithium acetylide of 7-methyl-1-nonyne.
-
Materials:
-
7-Methyl-1-nonyne
-
n-Butyllithium (n-BuLi) in hexanes
-
7-(tetrahydro-2H-pyran-2-yloxy)heptyl bromide (THP-protected 7-bromo-1-heptanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of 7-methyl-1-nonyne (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.
-
A solution of 7-(tetrahydro-2H-pyran-2-yloxy)heptyl bromide (1.2 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product, 2-((14-methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran, is purified by flash column chromatography on silica gel.
-
Quantitative Data:
| Reactant | Molar Eq. | Typical Yield (%) |
| 7-Methyl-1-nonyne | 1.0 | 85-95 |
| n-Butyllithium | 1.1 | - |
| 7-(THP)-7-bromo-1-heptanol | 1.2 | - |
Protocol 2: Partial Hydrogenation of 2-((14-Methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran
This protocol details the stereoselective reduction of the internal alkyne to a (Z)-alkene.
-
Materials:
-
2-((14-Methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)
-
Quinoline
-
Hexane
-
Hydrogen gas (H₂)
-
-
Procedure:
-
A solution of 2-((14-methylhexadec-8-yn-1-yl)oxy)tetrahydro-2H-pyran (1.0 eq) in hexane is prepared in a flask equipped with a stir bar.
-
Lindlar's catalyst (0.1 eq by weight) and a small amount of quinoline (as a catalyst poison to prevent over-reduction) are added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 2-(((Z)-14-methylhexadec-8-en-1-yl)oxy)tetrahydro-2H-pyran.
-
Quantitative Data:
| Reactant | Molar Eq. | Typical Yield (%) | Stereoselectivity (Z:E) |
| Alkyne | 1.0 | >95 | >98:2 |
| Lindlar's Catalyst | 0.1 (w/w) | - | - |
Protocol 3: Deprotection and Oxidation to (Z)-14-Methyl-8-hexadecenal
This final two-step, one-pot protocol describes the removal of the THP protecting group followed by oxidation to the target aldehyde.
-
Materials:
-
2-(((Z)-14-Methylhexadec-8-en-1-yl)oxy)tetrahydro-2H-pyran
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (MeOH)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Celite or silica gel
-
Diethyl ether
-
-
Procedure:
-
Deprotection: A solution of 2-(((Z)-14-methylhexadec-8-en-1-yl)oxy)tetrahydro-2H-pyran (1.0 eq) in methanol is treated with a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the methanol is removed under reduced pressure.
-
Oxidation: The crude alcohol is dissolved in anhydrous dichloromethane. Pyridinium chlorochromate (1.5 eq) and Celite (or silica gel) are added to the solution.[1][2][3][4][5]
-
The mixture is stirred at room temperature until the alcohol is consumed (monitored by TLC).
-
The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography to yield (Z)-14-methyl-8-hexadecenal.
-
Quantitative Data:
| Reactant | Molar Eq. | Typical Yield (%) (over 2 steps) |
| THP-protected alkene | 1.0 | 75-85 |
| p-TsOH | catalytic | - |
| PCC | 1.5 | - |
Signaling Pathway Analogy: Synthetic Logic
The logic of this multi-step synthesis can be visualized as a directed pathway, where each reaction transforms the substrate, bringing it closer to the final target molecule.
References
- 1. spectrabase.com [spectrabase.com]
- 2. (Z)-14-methylhexadec-8-enal | C17H32O | CID 5364688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol | C17H34O | CID 12487634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Methyl-1-Nonyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 7-methyl-1-nonyne, a terminal alkyne, in click chemistry. The protocols detailed below are generalized for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and serve as a starting point for experimental design. Optimization for specific applications using 7-methyl-1-nonyne is recommended.
Introduction to Click Chemistry Applications
Click chemistry encompasses a class of reactions that are rapid, efficient, and specific, making them ideal for a variety of applications in life sciences and materials science. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne like 7-methyl-1-nonyne.[1][2][3] This bioorthogonal reaction allows for the precise conjugation of molecules in complex biological environments.[4]
Potential applications of 7-methyl-1-nonyne in click chemistry include:
-
Bioconjugation: Labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging, tracking, and quantification.[5]
-
Drug Discovery: Synthesis of novel drug candidates, prodrugs, and targeted drug delivery systems. The triazole linker is a stable and biocompatible moiety.[3][4]
-
Materials Science: Formation of functionalized polymers and surface modification of materials for various applications, including the development of glyco-gold nanoparticles.[6][7][8]
Quantitative Data Summary
The following tables present hypothetical yet realistic quantitative data for click reactions involving a terminal alkyne like 7-methyl-1-nonyne with an azide-modified substrate. These values are intended for illustrative purposes and will vary depending on the specific reactants and reaction conditions.
Table 1: Reaction Conditions and Yields for Bioconjugation
| Parameter | Condition A | Condition B | Condition C |
| Alkyne (7-methyl-1-nonyne) | 1.2 eq | 1.5 eq | 2.0 eq |
| Azide-Substrate | 1.0 eq | 1.0 eq | 1.0 eq |
| CuSO₄ | 0.1 eq | 0.05 eq | 0.1 eq |
| Ligand (THPTA) | 0.5 eq | 0.25 eq | 0.5 eq |
| Reducing Agent (Na-Ascorbate) | 5.0 eq | 2.5 eq | 5.0 eq |
| Solvent | PBS/DMSO (4:1) | Water | t-BuOH/Water (1:1) |
| Temperature | Room Temp | 37°C | Room Temp |
| Reaction Time | 1 h | 2 h | 30 min |
| Product Yield (%) | >95% | >90% | >98% |
Table 2: Kinetic Parameters for a Typical CuAAC Reaction
| Parameter | Value |
| Rate Constant (k) | 10⁴ - 10⁵ M⁻¹s⁻¹ |
| Reaction Order | Second Order |
| Half-life (t₁/₂) | < 1 min (at µM concentrations) |
Experimental Protocols
The following are detailed protocols for performing CuAAC reactions. Note: These are general protocols and may require optimization for 7-methyl-1-nonyne and the specific azide-containing molecule.
Protocol 1: Labeling of an Azide-Modified Protein
This protocol describes the labeling of a protein containing an azide functionality with 7-methyl-1-nonyne.
Materials:
-
Azide-modified protein
-
7-methyl-1-nonyne
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
7-methyl-1-nonyne: 10 mM in DMSO.
-
CuSO₄: 100 mM in deionized water.
-
THPTA: 500 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2 µL of 100 mM CuSO₄ and 2 µL of 500 mM THPTA). Let it stand for 5 minutes at room temperature.
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in PBS.
-
Add the 7-methyl-1-nonyne stock solution to a final concentration of 10-100 µM.
-
Add the catalyst premix to a final copper concentration of 50-200 µM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. Protect from light if using fluorescently tagged molecules.
-
Purification: Remove excess reagents by methods such as dialysis, size exclusion chromatography, or spin filtration.
Protocol 2: Functionalization of a Small Molecule
This protocol outlines the reaction of an azide-containing small molecule with 7-methyl-1-nonyne.
Materials:
-
Azide-containing small molecule
-
7-methyl-1-nonyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
Dissolve Reactants:
-
In a reaction vial, dissolve the azide-containing small molecule (1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add 7-methyl-1-nonyne (1.1 eq).
-
-
Prepare and Add Catalyst:
-
In a separate tube, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
Prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
-
Reaction Execution:
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add the CuSO₄ solution to initiate the reaction.
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 1-4 hours), dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for a CuAAC reaction.
Caption: Catalytic cycle of a CuAAC reaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for the Use of 7-methyl-1-nonyne in Multicomponent Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-methyl-1-nonyne is a terminal alkyne characterized by a branched, lipophilic nine-carbon chain. This structural feature makes it an intriguing building block in multicomponent reactions (MCRs), particularly in the synthesis of novel molecular entities for drug discovery and development. The incorporation of the 7-methylnonyl group can significantly influence the physicochemical properties of the resulting compounds, such as their lipophilicity, solubility, and membrane permeability, which are critical parameters for pharmacokinetic and pharmacodynamic profiles.[1][2]
This document provides detailed application notes and a protocol for the use of 7-methyl-1-nonyne in a key multicomponent reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6]
Physicochemical Properties of 7-methyl-1-nonyne
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol |
| CAS Number | 71566-65-9 |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 7-methyl-1-nonyne
The CuAAC reaction is a robust and highly efficient method for the synthesis of 1,2,3-triazoles from a terminal alkyne and an azide.[3] This three-component reaction, involving the alkyne, an azide, and a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent), proceeds with high atom economy and typically affords the 1,4-disubstituted triazole as the sole regioisomer.
The lipophilic nature of 7-methyl-1-nonyne may necessitate the use of co-solvents to ensure the solubility of all reaction components. The resulting triazole products, bearing a long, branched alkyl chain, are expected to exhibit increased lipophilicity, which can be advantageous for targeting biological membranes or hydrophobic pockets of proteins.[1][7]
Hypothetical Quantitative Data for CuAAC of 7-methyl-1-nonyne
The following table presents hypothetical, yet realistic, quantitative data for the CuAAC reaction of 7-methyl-1-nonyne with various azides, based on typical yields and reaction times observed for similar terminal alkynes.
| Entry | Azide | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | THF/H₂O (1:1) | 25 | 12 | 92 |
| 2 | Phenyl Azide | t-BuOH/H₂O (1:1) | 40 | 8 | 88 |
| 3 | 1-Azido-4-nitrobenzene | Dioxane/H₂O (2:1) | 50 | 6 | 85 |
| 4 | (S)-2-Azido-3-methylbutanoic acid | DMF/H₂O (3:1) | 25 | 18 | 78 |
Experimental Protocol: Synthesis of 1-Benzyl-4-(7-methylnon-1-yl)-1H-1,2,3-triazole
This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of 7-methyl-1-nonyne and benzyl azide.
Materials:
-
7-methyl-1-nonyne
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add 7-methyl-1-nonyne (1.0 mmol, 1.0 eq.), benzyl azide (1.0 mmol, 1.0 eq.), and a 1:1 mixture of THF and water (20 mL).
-
Stir the mixture at room temperature until all components are dissolved.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-(7-methylnon-1-yl)-1H-1,2,3-triazole.
Visualizations
Caption: Workflow for the CuAAC synthesis of a 1,2,3-triazole from 7-methyl-1-nonyne.
Caption: Structure-activity relationship of 7-methyl-1-nonyne derived triazoles.
Biological Significance and Drug Development Potential
The 1,2,3-triazole core is a well-established pharmacophore in medicinal chemistry.[5] Its stability to metabolic degradation and its ability to engage in hydrogen bonding and dipole-dipole interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor ligands.[5]
The introduction of the lipophilic 7-methylnonyl group from 7-methyl-1-nonyne is a strategic modification that can enhance the drug-like properties of the resulting triazole derivatives.[1] Increased lipophilicity can improve a compound's ability to cross cell membranes and access intracellular targets.[2] Furthermore, the branched nature of the alkyl chain may provide a degree of conformational constraint, which can be beneficial for binding to specific protein targets.[8]
Triazoles derived from long-chain alkynes have been investigated for a variety of therapeutic applications. The lipophilic tail can anchor the molecule within a lipid bilayer or a hydrophobic binding pocket of a target protein. This can lead to increased potency and duration of action. The modular nature of the CuAAC reaction allows for the facile synthesis of libraries of these lipophilic triazoles by varying the azide component, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quick and highly efficient copper-catalyzed cycloaddition of organic azides with terminal alkynes [ouci.dntb.gov.ua]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 6. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-methyl-1-nonyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-methyl-1-nonyne is a terminal alkyne whose accurate quantification is crucial in various research and development settings, including synthetic chemistry, materials science, and potentially in the monitoring of biological processes where it may be used as a chemical probe. These application notes provide detailed protocols for the quantification of 7-methyl-1-nonyne in organic solvents using Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and identification.
Analytical Methods Overview
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like 7-methyl-1-nonyne. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.
-
GC-FID: Offers high sensitivity and a wide linear range for the quantification of hydrocarbons. It is a robust and cost-effective method for routine analysis where the identity of the analyte is already known.
-
GC-MS: Provides mass spectral data, which allows for definitive identification of the analyte by comparing its fragmentation pattern to spectral libraries. It is an invaluable tool for method development, impurity profiling, and analysis of complex matrices.
Quantitative Data Summary
The following table summarizes the expected quantitative performance for the analysis of 7-methyl-1-nonyne using the described GC-FID method.
| Parameter | Value |
| Retention Time | ~ 8.5 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Recovery | 95 - 105% |
Experimental Protocols
Sample Preparation: Solvent Dilution
This protocol is suitable for samples where 7-methyl-1-nonyne is dissolved in a volatile organic solvent.
Materials:
-
Hexane (or another suitable volatile organic solvent, e.g., dichloromethane)
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with septa
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of pure 7-methyl-1-nonyne and dissolve it in a known volume of hexane to prepare a stock solution of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane. A typical concentration range would be 0.5, 1, 5, 10, 50, and 100 µg/mL.
-
Sample Preparation: Dilute the unknown sample with hexane to a concentration that is expected to fall within the calibration range.
-
Transfer to Vials: Transfer the prepared standards and samples into GC vials and cap them securely.
GC-FID Quantification Protocol
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
GC Column: A non-polar column such as a DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
Instrumental Parameters:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min |
| Detector Temperature | 280 °C |
| Detector Gases | Hydrogen and Air (as per manufacturer's recommendation) |
Analysis and Quantification:
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) with the calibration standards run first, followed by the unknown samples. Include solvent blanks to check for system contamination.
-
Data Acquisition: Run the sequence and acquire the chromatograms.
-
Calibration Curve: Generate a calibration curve by plotting the peak area of 7-methyl-1-nonyne against the concentration of the standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).
-
Quantification: Determine the concentration of 7-methyl-1-nonyne in the unknown samples by interpolating their peak areas from the calibration curve.
GC-MS Confirmation Protocol
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole MS).
-
GC Column: Same as for GC-FID.
Instrumental Parameters:
| Parameter | Setting |
| GC Parameters | Same as for GC-FID |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan |
| Scan Range | 35 - 350 m/z |
Analysis:
-
Data Acquisition: Inject a representative sample or standard.
-
Mass Spectrum Analysis: Obtain the mass spectrum of the peak corresponding to 7-methyl-1-nonyne. The expected molecular ion [M]⁺ is at m/z 138.
-
Fragmentation Pattern: Analyze the fragmentation pattern to confirm the structure. Common fragments for branched alkynes include the loss of alkyl groups.
-
Library Search: Compare the acquired mass spectrum with a commercial mass spectral library (e.g., NIST) for confirmation.
Visualizations
Troubleshooting & Optimization
Navigating the Synthesis of 7-Methyl-1-nonyne: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the synthesis of 7-methyl-1-nonyne, a terminal alkyne with applications in various research domains, a clear understanding of the reaction landscape is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 7-methyl-1-nonyne?
The most common and direct method for the synthesis of 7-methyl-1-nonyne is the alkylation of acetylene. This involves the deprotonation of acetylene with a strong base, typically sodium amide (NaNH₂) in liquid ammonia, to form a sodium acetylide intermediate. This is followed by a nucleophilic substitution (SN2) reaction with a suitable primary alkyl halide, in this case, 1-bromo-5-methylheptane.[1][2]
Q2: What is the major side reaction to be aware of during the synthesis of 7-methyl-1-nonyne?
The principal side reaction is the E2 (bimolecular elimination) reaction, which competes with the desired SN2 (bimolecular nucleophilic substitution) reaction.[2][3] The acetylide anion is a strong base, and if the reaction conditions are not optimal, or if an inappropriate alkyl halide is used, it can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired alkyne.
Q3: Can secondary or tertiary alkyl halides be used for this synthesis?
No, the use of secondary or tertiary alkyl halides is not recommended. The acetylide ion is a potent base, and with the increased steric hindrance of secondary and tertiary alkyl halides, the E2 elimination reaction becomes the predominant pathway, leading to very low yields of the desired alkyne product.[2][3]
Q4: Are there other potential side reactions besides elimination?
Under certain conditions, particularly at higher temperatures and with weaker bases like potassium hydroxide, isomerization of the terminal alkyne to a more stable internal alkyne can occur. However, the use of sodium amide in liquid ammonia at low temperatures generally minimizes this side reaction.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 7-methyl-1-nonyne and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of 7-methyl-1-nonyne | Incomplete deprotonation of acetylene. | Ensure the sodium amide is fresh and has not been deactivated by moisture. Use a sufficient excess of sodium amide to drive the deprotonation to completion. |
| Deactivated alkyl halide. | Use freshly distilled 1-bromo-5-methylheptane to ensure its reactivity. | |
| Reaction temperature is too low. | While low temperatures are generally favored to minimize side reactions, ensure the reaction has enough thermal energy to proceed. Monitor the reaction progress by TLC or GC. | |
| Presence of a significant amount of 7-methyl-1-nonene in the product mixture | E2 elimination is favored. | Maintain a low reaction temperature (typically -33°C, the boiling point of liquid ammonia). Ensure the use of a primary alkyl halide (1-bromo-5-methylheptane). The choice of solvent is also critical; liquid ammonia is the standard and most effective. |
| Formation of internal alkyne isomers | High reaction temperature and/or use of a weaker base. | Use sodium amide in liquid ammonia. Avoid higher temperatures which can promote isomerization. |
| Difficulty in isolating the final product | Incomplete quenching of the reaction. | Ensure the reaction is properly quenched with a proton source like water or ammonium chloride to protonate the acetylide anion and neutralize any remaining base before extraction. |
Data on Substitution vs. Elimination
The ratio of the desired SN2 product (7-methyl-1-nonyne) to the E2 elimination byproduct (7-methyl-1-nonene) is highly dependent on the structure of the alkyl halide and the reaction conditions. While specific quantitative data for the 1-bromo-5-methylheptane system can vary, the general trend is a strong preference for substitution with primary alkyl halides.
| Alkyl Halide Type | Primary (e.g., 1-bromo-5-methylheptane) | Secondary | Tertiary |
| Major Product | SN2 (Alkylation) | E2 (Elimination) | E2 (Elimination) |
| Approximate Yield of Alkyne | 45-55% or higher | Very low to negligible | Negligible |
| Approximate Yield of Alkene | Low | High | Very High |
Note: Yields are approximate and can be influenced by specific reaction conditions.[4]
Experimental Protocols
Key Experiment: Synthesis of 7-Methyl-1-nonyne via Acetylene Alkylation
Objective: To synthesize 7-methyl-1-nonyne by the reaction of sodium acetylide with 1-bromo-5-methylheptane.
Materials:
-
Liquid ammonia
-
Sodium metal
-
Acetylene gas
-
1-bromo-5-methylheptane
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
-
Standard glassware for anhydrous reactions (three-neck flask, condenser with drying tube, dropping funnel, gas inlet tube)
-
Magnetic stirrer and stirring bar
-
Dry ice/acetone bath
Procedure:
-
Preparation of Sodium Amide: In a three-neck flask equipped with a condenser, gas inlet tube, and mechanical stirrer, condense approximately 500 mL of liquid ammonia. Add a small piece of sodium metal to the liquid ammonia. The formation of a persistent blue color indicates the absence of water. Then, add a catalytic amount of ferric nitrate.
-
Slowly add a total of 0.5 mol of sodium metal in small pieces to the vigorously stirred liquid ammonia. The blue color will disappear as the sodium reacts to form sodium amide. The reaction is complete when the solution becomes colorless or gray.
-
Formation of Sodium Acetylide: Bubble purified acetylene gas through the sodium amide suspension at -33°C until the gray precipitate of sodium amide is replaced by the white precipitate of sodium acetylide.
-
Alkylation: To the suspension of sodium acetylide, add 0.45 mol of 1-bromo-5-methylheptane dissolved in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir for an additional 3-4 hours at -33°C.
-
Work-up: Carefully add water to the reaction mixture to decompose the excess sodium amide and unreacted sodium acetylide. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
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Add a saturated aqueous solution of ammonium chloride to the residue.
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Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent by rotary evaporation.
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Purify the crude product by fractional distillation under reduced pressure to obtain pure 7-methyl-1-nonyne.
Visualizing Reaction Pathways
To better understand the chemical processes involved, the following diagrams illustrate the main synthetic route and the competing side reaction.
Caption: Main synthetic pathway for 7-methyl-1-nonyne.
Caption: Competing E2 elimination side reaction.
This technical support guide provides a foundational understanding of the common challenges and solutions in the synthesis of 7-methyl-1-nonyne. For further in-depth analysis and optimization, consulting detailed research literature is always recommended.
References
Preventing homo-coupling of 7-methyl-1-nonyne in click reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the homo-coupling of 7-methyl-1-nonyne and other terminal alkynes during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of click reactions?
A1: Homo-coupling, also known as Glaser coupling, is a common side reaction in copper-catalyzed click chemistry where two terminal alkyne molecules, such as 7-methyl-1-nonyne, react with each other to form a symmetrical 1,3-diyne.[1][2][3] This is an oxidative process that consumes the alkyne starting material, leading to a reduced yield of the desired triazole product.[1]
Q2: What causes the homo-coupling of 7-methyl-1-nonyne?
A2: The primary cause of homo-coupling is the presence of oxygen, which oxidizes the catalytically active copper(I) [Cu(I)] to copper(II) [Cu(II)].[1][2][4] Cu(II) species then facilitate the oxidative dimerization of the terminal alkyne.[4] The mechanism of Glaser coupling requires the coexistence of Cu(I) and an oxidant.[2]
Q3: How can I detect if homo-coupling is occurring in my reaction?
A3: The formation of the homo-coupled dimer of 7-methyl-1-nonyne can be detected by various analytical techniques. On Thin Layer Chromatography (TLC), you may observe a new, less polar spot corresponding to the dimer. Techniques like LC-MS and NMR spectroscopy can confirm the presence of the dimer by its mass and characteristic spectral signals, respectively. In some cases, the formation of a bimodal molecular weight distribution in polymer applications can indicate this side reaction.[1]
Q4: Are there any specific ligands that can help prevent this side reaction?
A4: Yes, the choice of ligand is crucial. Nitrogen-based polydentate ligands can stabilize the Cu(I) oxidation state, which is essential for the desired click reaction and helps prevent its oxidation to Cu(II) that promotes homo-coupling.[5] Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are well-known for accelerating the CuAAC reaction and protecting the Cu(I) catalyst from oxidation.[4] The tendency of ligands to promote Glaser coupling generally follows the order: linear bidentate > tridentate > tetradentate.[1]
Troubleshooting Guide
Below are common issues encountered during click reactions with terminal alkynes like 7-methyl-1-nonyne and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired triazole product and presence of a significant byproduct. | Homo-coupling of 7-methyl-1-nonyne. This is likely due to the presence of oxygen in the reaction mixture, leading to the oxidative dimerization of the alkyne.[1][4] | 1. Deoxygenate the reaction mixture: Purge the solvent and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[1] 2. Add a reducing agent: Introduce a slight excess of a reducing agent like sodium ascorbate to the reaction mixture. This will reduce any Cu(II) formed back to the active Cu(I) state.[6] 3. Use a stabilizing ligand: Employ a ligand such as TBTA to stabilize the Cu(I) catalyst and accelerate the desired click reaction.[4] |
| Reaction is sluggish or does not proceed to completion. | Inhibition of the copper catalyst. This can be due to various factors, including the presence of impurities or chelating functional groups in the starting materials. | 1. Purify starting materials: Ensure the purity of your 7-methyl-1-nonyne and azide partner. 2. Increase catalyst loading: A modest increase in the copper catalyst and ligand concentration may be beneficial. 3. Optimize reaction temperature: While lower temperatures can reduce homo-coupling, a moderate increase in temperature might be necessary to drive the desired reaction to completion, especially with sterically hindered substrates.[7] |
| Formation of multiple unidentified byproducts. | Decomposition of starting materials or products. This could be due to harsh reaction conditions or incompatibility of functional groups. | 1. Screen reaction conditions: Systematically vary the solvent, temperature, and reaction time to find the optimal conditions. 2. Protect sensitive functional groups: If your substrates contain functional groups that are not stable under the reaction conditions, consider using protecting groups. |
Experimental Protocols
Protocol 1: Standard Click Reaction with Sodium Ascorbate
This protocol is designed to minimize homo-coupling by using a reducing agent.
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In a clean, dry flask, dissolve the azide (1.0 eq.) and 7-methyl-1-nonyne (1.1 eq.) in a suitable solvent (e.g., a 1:1 mixture of water and t-butanol).
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Deoxygenate the solution by bubbling argon or nitrogen gas through it for 15-20 minutes.
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In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq.).
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In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.).
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Under an inert atmosphere, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by standard workup procedures, such as extraction and column chromatography.
Protocol 2: Click Reaction with a Cu(I) Source and a Stabilizing Ligand
This protocol utilizes a Cu(I) salt and a stabilizing ligand to promote the desired reaction under anaerobic conditions.
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To a reaction vessel, add the azide (1.0 eq.), 7-methyl-1-nonyne (1.1 eq.), and a stabilizing ligand such as TBTA (0.01-0.05 eq.).
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Add a deoxygenated solvent (e.g., THF or a mixture of DMF and water).
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Purge the vessel with an inert gas for 15-20 minutes.
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Under a positive pressure of the inert gas, add a Cu(I) source, such as copper(I) bromide or [Cu(CH₃CN)₄]PF₆ (0.01-0.05 eq.).
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Stir the reaction at the desired temperature, monitoring its progress.
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Once the reaction is complete, perform an appropriate workup to isolate the product.
Visual Guides
Reaction Pathway: CuAAC vs. Glaser Coupling
The following diagram illustrates the desired CuAAC pathway and the competing Glaser homo-coupling side reaction.
Caption: Competing pathways in a click reaction.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with homo-coupling.
Caption: Troubleshooting homo-coupling in click reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 7-methyl-1-nonyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-methyl-1-nonyne synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 7-methyl-1-nonyne via the alkylation of acetylene. The primary synthetic route involves the reaction of sodium acetylide with 1-bromo-5-methylheptane in a polar aprotic solvent.
Problem 1: Low or No Yield of 7-methyl-1-nonyne
| Possible Cause | Recommended Solution |
| Inactive Sodium Amide (NaNH₂) | Sodium amide is hygroscopic and can decompose upon exposure to moisture. Use freshly opened, high-quality sodium amide. Ensure a dry, inert atmosphere (e.g., nitrogen or argon) during handling and reaction setup. |
| Inefficient Acetylide Formation | The deprotonation of acetylene is crucial. Ensure acetylene gas is bubbled through the solvent containing sodium amide for a sufficient amount of time to form the sodium acetylide salt.[1] |
| Poor Quality Alkyl Halide | The purity of 1-bromo-5-methylheptane is critical. Impurities can lead to side reactions. Purify the alkyl halide by distillation before use if its purity is questionable. |
| Incorrect Reaction Temperature | The reaction temperature influences the rate of the desired S(_N)2 reaction versus the competing E2 elimination. Maintain the reaction temperature within the optimal range, typically between 25°C and 50°C for this type of alkylation.[2] |
| Inappropriate Solvent | The choice of solvent significantly impacts the reaction rate and yield. Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) to enhance the nucleophilicity of the acetylide anion.[3] |
| Premature Quenching | Ensure the reaction is allowed to proceed to completion before quenching with water or an acidic workup. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Problem 2: Presence of Significant Amounts of Byproducts
| Byproduct | Identification | Cause | Solution |
| 5-methyl-1-heptene | GC-MS analysis will show a compound with a molecular weight corresponding to C₈H₁₆. | This is the product of the E2 elimination reaction, which competes with the S(_N)2 substitution.[4] | Use a less sterically hindered primary alkyl halide if possible. Maintain a lower reaction temperature to favor the S(_N)2 pathway.[2] Use a polar aprotic solvent to enhance the rate of substitution over elimination. |
| Internal Alkynes (e.g., 7-methyl-2-nonyne) | NMR spectroscopy will show signals corresponding to internal alkyne protons, and GC analysis will reveal isomers of the desired product. | Isomerization of the terminal alkyne to a more stable internal alkyne can occur, especially in the presence of a strong base at elevated temperatures. | Use the minimum necessary amount of strong base and maintain a low reaction temperature. Quench the reaction promptly once the formation of the desired product is complete. |
| Allenes (e.g., 7-methyl-1,2-nonadiene) | Can be detected by IR spectroscopy (characteristic absorption around 1950 cm⁻¹) and GC-MS. | Isomerization of the terminal alkyne can also lead to the formation of allenes. | Similar to preventing internal alkyne formation, use mild reaction conditions and shorter reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-methyl-1-nonyne?
A1: The most common and direct route is the alkylation of acetylene. This involves the deprotonation of acetylene with a strong base, typically sodium amide (NaNH₂) in a suitable solvent, to form sodium acetylide. The resulting acetylide anion then acts as a nucleophile and reacts with a primary alkyl halide, in this case, 1-bromo-5-methylheptane, via an S(_N)2 reaction to form the carbon-carbon bond and yield 7-methyl-1-nonyne.[1][4]
Q2: Why is the choice of solvent so critical in this synthesis?
A2: The solvent plays a crucial role in solvating the ions in the reaction mixture. Polar aprotic solvents like DMSO, DMF, and THF are preferred because they effectively solvate the sodium cation but not the acetylide anion. This "naked" acetylide anion is a much stronger nucleophile, which significantly increases the rate of the desired S(_N)2 reaction.[3] Protic solvents, on the other hand, would solvate and stabilize the acetylide anion, reducing its nucleophilicity and leading to lower yields.
Q3: How can I minimize the formation of the elimination byproduct, 5-methyl-1-heptene?
A3: The formation of 5-methyl-1-heptene occurs through an E2 elimination pathway, which is always in competition with the S(_N)2 substitution. To favor substitution over elimination:
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Use a primary alkyl halide: 1-bromo-5-methylheptane is a primary halide, which is ideal for minimizing elimination.[4]
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Control the temperature: Lower reaction temperatures generally favor the S(_N)2 reaction.[2]
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Use a non-bulky base: Sodium amide is a suitable choice.
Q4: What is the best way to purify the final product?
A4: Purification of 7-methyl-1-nonyne from the reaction mixture typically involves the following steps:
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Quenching: Carefully quench the reaction with water or a dilute acid to neutralize any remaining sodium acetylide and sodium amide.[5]
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Extraction: Extract the product into an organic solvent like diethyl ether or pentane.
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Washing: Wash the organic layer with water and brine to remove any water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Distillation: The final purification is best achieved by fractional distillation under reduced pressure to separate the 7-methyl-1-nonyne from any unreacted starting materials and higher-boiling byproducts.
Q5: Can I use a Grignard reagent instead of sodium acetylide?
A5: Yes, an alternative approach is to use a Grignard reagent. You could prepare ethynylmagnesium bromide by reacting acetylene with a Grignard reagent like ethylmagnesium bromide. This ethynyl Grignard reagent can then be reacted with 1-bromo-5-methylheptane. However, the use of sodium acetylide is often more direct for the alkylation of acetylene itself.
Data Presentation
Table 1: Effect of Solvent on the S(_N)2 Reaction Yield (Qualitative)
| Solvent | Solvent Type | Expected Relative Yield of 7-methyl-1-nonyne | Rationale |
| DMSO | Polar Aprotic | High | Excellent at solvating cations, leaving a highly reactive "naked" nucleophile.[3] |
| DMF | Polar Aprotic | High | Similar to DMSO, effectively promotes the S(_N)2 reaction.[3] |
| THF | Polar Aprotic | Moderate to High | Good solvent for S(_N)2 reactions, though generally less polar than DMSO and DMF. |
| Ethanol | Polar Protic | Low | Solvates and stabilizes the acetylide anion, reducing its nucleophilicity. |
| Hexane | Nonpolar | Very Low | Poor solubility of the ionic reactants. |
Table 2: Effect of Temperature on Product Distribution (Qualitative)
| Temperature | Expected Major Product | Expected Minor Product | Rationale |
| Low (e.g., 25°C) | 7-methyl-1-nonyne (S(_N)2) | 5-methyl-1-heptene (E2) | Lower temperatures favor the substitution reaction, which has a lower activation energy than elimination.[2] |
| High (e.g., > 60°C) | 5-methyl-1-heptene (E2) | 7-methyl-1-nonyne (S(_N)2) | Higher temperatures provide more energy to overcome the higher activation barrier of the elimination reaction.[2] |
Experimental Protocols
Protocol 1: Synthesis of 7-methyl-1-nonyne via Acetylene Alkylation
Materials:
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Sodium amide (NaNH₂)
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Anhydrous N,N-Dimethylformamide (DMF)
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Acetylene gas (purified)
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1-bromo-5-methylheptane
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Ice-cold water
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a condenser under an inert atmosphere of nitrogen.
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To the flask, add sodium amide (1.1 equivalents) and anhydrous DMF.
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Cool the suspension in an ice bath and bubble purified acetylene gas through the mixture for 1-2 hours to ensure the formation of sodium acetylide.
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Slowly add a solution of 1-bromo-5-methylheptane (1 equivalent) in anhydrous DMF via the dropping funnel over 30 minutes, maintaining the temperature below 30°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure to obtain pure 7-methyl-1-nonyne.
Mandatory Visualization
Caption: Workflow for the synthesis of 7-methyl-1-nonyne.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Unexpected Byproducts in 7-Methyl-1-Nonyne Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methyl-1-nonyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues and unexpected byproducts encountered during chemical reactions with this terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with 7-methyl-1-nonyne?
A1: 7-methyl-1-nonyne, as a terminal alkyne, is a versatile building block in organic synthesis. The most common reactions include:
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Hydroboration-Oxidation: For the anti-Markovnikov addition of water across the triple bond to yield 7-methylnonanal.
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Sonogashira Coupling: To form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.
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Grignard Reaction: Involving the deprotonation of the terminal alkyne to form an acetylide, which can then act as a nucleophile.
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Isomerization: The triple bond can migrate along the carbon chain under certain basic conditions.
Troubleshooting Guides
Hydroboration-Oxidation Reactions
Q2: I performed a hydroboration-oxidation on 7-methyl-1-nonyne expecting 7-methylnonanal, but I've isolated a significant amount of a ketone. What is happening?
A2: The formation of a ketone, specifically 7-methyl-2-nonanone, indicates that you are getting Markovnikov addition instead of the expected anti-Markovnikov addition.
Troubleshooting:
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Choice of Borane Reagent: Standard borane (BH₃) can sometimes lead to a loss of regioselectivity, especially with sterically less hindered alkynes. To enhance the anti-Markovnikov selectivity, use a bulkier borane reagent.[1][2] Sterically hindered boranes increase the preference for the boron atom to add to the terminal, less sterically hindered carbon of the alkyne.[2][3]
Borane Reagent Expected Regioselectivity (Anti-Markovnikov:Markovnikov) Borane (BH₃-THF) Moderate to Good (can vary) Disiamylborane ((Sia)₂BH) Excellent[2][3] 9-Borabicyclononane (9-BBN) Excellent[2] Catecholborane Good to Excellent -
Reaction Conditions: Ensure the reaction is performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Moisture can react with the borane reagent and affect the outcome.
Experimental Protocol: Hydroboration-Oxidation of 7-methyl-1-nonyne
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Hydroboration: To a solution of 7-methyl-1-nonyne (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 9-BBN in THF (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (3 M, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).
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Work-up: Stir the mixture at room temperature for 2-3 hours. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel.
DOT Script for Hydroboration-Oxidation Workflow:
Workflow for the hydroboration-oxidation of 7-methyl-1-nonyne.
Sonogashira Coupling Reactions
Q3: I am trying to couple 7-methyl-1-nonyne with an aryl halide using Sonogashira conditions, but I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A3: The most common byproduct in Sonogashira coupling is the homocoupling product of the terminal alkyne, resulting from a Glaser coupling reaction.[4] In the case of 7-methyl-1-nonyne, this would be 14-methyl-7,9-octadecadiyne. This occurs when two molecules of the terminal alkyne couple with each other.
Troubleshooting:
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Oxygen-Free Environment: The Glaser coupling is an oxidative process. It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction.[4]
-
Copper(I) Catalyst: While the copper(I) co-catalyst is essential for the Sonogashira reaction, its presence can also promote homocoupling. Using the minimum effective amount of the copper source (e.g., CuI) can help minimize this side reaction. In some cases, copper-free Sonogashira protocols can be employed, although they may require different ligands and conditions.[4]
-
Order of Addition: Adding the terminal alkyne slowly to the reaction mixture containing the aryl halide, palladium catalyst, and copper catalyst can sometimes reduce the concentration of the alkyne at any given time, thereby disfavoring the bimolecular homocoupling reaction.
| Byproduct | Structure | Common Cause | Prevention |
| Homocoupling Product | R-C≡C-C≡C-R | Presence of Oxygen | Degas solvents, use inert atmosphere |
Experimental Protocol: Sonogashira Coupling of 7-methyl-1-nonyne with an Aryl Iodide
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Setup: To a Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
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Reagent Addition: Add anhydrous and degassed triethylamine (2.0 eq) and anhydrous, degassed THF. Stir the mixture for 15 minutes at room temperature.
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Alkyne Addition: Add 7-methyl-1-nonyne (1.2 eq) dropwise to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
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Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with diethyl ether. Concentrate the filtrate and purify the residue by flash column chromatography.
DOT Script for Sonogashira Coupling Pathway:
Reaction pathways in Sonogashira coupling.
Grignard and Organolithium Reactions
Q4: I deprotonated 7-methyl-1-nonyne with a Grignard reagent and reacted it with a ketone, but I am getting my starting ketone back after workup. What is going wrong?
A4: Recovering the starting ketone suggests that the acetylide is acting as a base rather than a nucleophile, leading to enolization of the ketone. This is particularly common with sterically hindered ketones.
Troubleshooting:
-
Steric Hindrance: The bulky nature of either the acetylide or the ketone can favor deprotonation of the α-carbon of the ketone over nucleophilic attack at the carbonyl carbon.[5] If possible, use a less sterically hindered ketone or a smaller organometallic base to form the acetylide.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired nucleophilic addition over the enolization pathway. The activation energy for deprotonation is often lower than for nucleophilic addition.
-
Choice of Cation: In some cases, the cation can influence the reactivity. For instance, lithium acetylides may exhibit different reactivity compared to magnesium-based Grignard reagents.
Q5: I am seeing byproducts that appear to be the result of my Grignard reagent reacting with my solvent. How can I prevent this?
A5: Grignard reagents are strong bases and will react with any protic solvents, including water and alcohols. Ensure that all glassware is thoroughly dried and that all solvents are anhydrous. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are typically used.
DOT Script for Competing Grignard Reaction Pathways:
Competing pathways for Grignard reagents with ketones.
Isomerization of the Triple Bond
Q6: I am performing a reaction under basic conditions and my final product seems to have the triple bond in a different position. Is this possible?
A6: Yes, terminal alkynes can isomerize to internal alkynes in the presence of a strong base. This "alkyne zipper" reaction can lead to a mixture of isomers where the triple bond has migrated along the carbon chain.
Troubleshooting:
-
Base Strength and Temperature: The isomerization is typically promoted by very strong bases (e.g., sodium amide in a suitable solvent) and higher temperatures. If isomerization is undesired, use the mildest basic conditions and lowest temperature necessary for your primary reaction.
-
Reaction Time: Prolonged reaction times under strongly basic conditions can increase the extent of isomerization. Monitor the reaction closely and quench it as soon as the desired transformation is complete.
This technical support guide provides a starting point for troubleshooting common issues in reactions involving 7-methyl-1-nonyne. For more specific issues, consulting detailed literature on analogous systems is recommended.
References
Technical Support Center: Catalyst Selection and Optimization for 7-Methyl-1-Nonyne Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of 7-methyl-1-nonyne. The content is designed to address specific issues that may be encountered during experimentation, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for a sterically hindered terminal alkyne like 7-methyl-1-nonyne?
A1: The most common and versatile method for coupling terminal alkynes is the Sonogashira cross-coupling reaction.[1][2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[1] Given the steric hindrance of 7-methyl-1-nonyne, careful selection of the catalyst, ligands, and reaction conditions is crucial for achieving high yields.
Q2: What is the role of the palladium catalyst and the copper co-catalyst in the Sonogashira reaction?
A2: In the Sonogashira reaction, the palladium catalyst facilitates the main catalytic cycle, which involves oxidative addition of the aryl/vinyl halide, followed by transmetalation with the copper acetylide and reductive elimination to form the final product.[3] The copper co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This step is believed to increase the rate of the reaction.[1]
Q3: Can I perform the coupling of 7-methyl-1-nonyne without a copper co-catalyst?
A3: Yes, copper-free Sonogashira coupling protocols have been developed. These methods can be advantageous as they prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue when using copper catalysts.[1][4] However, copper-free systems may require different ligands and reaction conditions to achieve optimal performance.
Q4: What type of palladium catalyst is best suited for coupling a sterically hindered alkyne?
A4: For sterically hindered substrates, palladium catalysts with bulky and electron-rich phosphine ligands, such as those developed by Buchwald or N-heterocyclic carbene (NHC) ligands, are often more effective.[5][6] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help to stabilize the palladium center. The choice of ligand can significantly influence the chemoselectivity of the reaction.[6]
Q5: What is the purpose of the base in the Sonogashira reaction?
A5: The base, typically an amine such as triethylamine (Et3N) or diisopropylamine (DIPA), plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[3] It also acts as a scavenger for the hydrogen halide that is formed during the reaction. In some cases, the amine can also serve as the solvent for the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is not oxidized (Pd(0) is the active species). If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Consider using a more active catalyst system, such as one with a bulky phosphine ligand. |
| Poor substrate reactivity | Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[7] For less reactive halides, increasing the reaction temperature or using a more active catalyst may be necessary. | |
| Insufficiently strong base | The base must be strong enough to deprotonate the terminal alkyne. Consider switching to a stronger base if deprotonation is suspected to be an issue. | |
| Significant Homocoupling of 7-methyl-1-nonyne (Glaser Coupling) | Presence of oxygen and copper(I) catalyst | This is a common side reaction, especially with copper catalysts in the presence of oxygen.[4][8] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[8] Alternatively, consider using a copper-free Sonogashira protocol. |
| Formation of Palladium Black | Catalyst decomposition | This indicates the precipitation of palladium metal, leading to catalyst deactivation. This can be caused by high temperatures, improper ligand choice, or the presence of impurities. Try lowering the reaction temperature, using a more robust ligand, or ensuring the purity of your reagents. |
| Reaction Stalls Before Completion | Catalyst inhibition | The amine hydrohalide salt formed during the reaction can sometimes inhibit the catalyst. Using a less polar solvent can sometimes mitigate this issue. |
| Steric hindrance | The bulky nature of 7-methyl-1-nonyne can slow down the reaction.[9][10] Using a catalyst with a less sterically demanding ligand or increasing the reaction time and/or temperature might be necessary. |
Catalyst and Condition Optimization Data
The following tables provide representative data for the optimization of a Sonogashira coupling between 7-methyl-1-nonyne and 4-iodotoluene.
Table 1: Effect of Palladium Catalyst and Ligand
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | 45 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | 55 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | 92 |
Reaction Conditions: 4-iodotoluene (1 mmol), 7-methyl-1-nonyne (1.2 mmol), CuI (3 mol%), Et₃N (2 mL), THF (8 mL), 60 °C, 12 h.
Table 2: Effect of Copper Co-catalyst
| Entry | Co-catalyst (mol%) | Yield (%) | Homocoupling (%) |
| 1 | CuI (3) | 92 | 5 |
| 2 | CuI (1) | 88 | 2 |
| 3 | None | 65 | <1 |
| 4 | CuTC (5) | 78 | 3 |
Reaction Conditions: 4-iodotoluene (1 mmol), 7-methyl-1-nonyne (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), Et₃N (2 mL), THF (8 mL), 60 °C, 12 h.
Table 3: Effect of Base and Solvent
| Entry | Base | Solvent | Yield (%) |
| 1 | Et₃N | THF | 92 |
| 2 | DIPA | THF | 89 |
| 3 | K₂CO₃ | DMF | 75 |
| 4 | Et₃N | Toluene | 85 |
Reaction Conditions: 4-iodotoluene (1 mmol), 7-methyl-1-nonyne (1.2 mmol), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), CuI (3 mol%), 60 °C, 12 h.
Experimental Protocols
General Procedure for Sonogashira Coupling of 7-methyl-1-nonyne:
A dry Schlenk flask is charged with the palladium catalyst, copper(I) iodide (if used), and the aryl halide. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent and the base are then added via syringe. 7-methyl-1-nonyne is added, and the reaction mixture is stirred at the specified temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.[8]
Detailed Protocol for Optimized Conditions (Entry 4, Table 1):
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), CuI (5.7 mg, 0.03 mmol, 3 mol%), and 4-iodotoluene (218 mg, 1.0 mmol). Add degassed triethylamine (2 mL) and degassed THF (8 mL). Finally, add 7-methyl-1-nonyne (173 µL, 1.2 mmol). Stir the reaction mixture at 60 °C for 12 hours. After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling of 7-methyl-1-nonyne.
Caption: Troubleshooting logic for low yield in 7-methyl-1-nonyne coupling reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removal of Residual Catalysts from 7-methyl-1-nonyne Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from 7-methyl-1-nonyne and similar alkyne products.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of 7-methyl-1-nonyne that may need to be removed?
A1: Common catalysts used in alkyne synthesis that may require removal include heterogeneous catalysts like Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate and quinoline), palladium on carbon (Pd/C), and Raney nickel. Homogeneous catalysts, such as copper salts used in click chemistry, may also be present as residues.
Q2: Why is it crucial to remove residual catalysts from the final 7-methyl-1-nonyne product?
A2: Residual metal catalysts can interfere with downstream applications. For instance, trace metals can poison catalysts in subsequent reaction steps, interfere with biological assays, and compromise the stability and purity of the final compound, which is particularly critical in drug development.
Q3: What are the primary methods for removing residual catalysts from organic reaction mixtures?
A3: The main strategies for removing residual catalysts include:
-
Filtration: Effective for heterogeneous catalysts.
-
Aqueous Washing: Useful for removing soluble metal salts.
-
Adsorption/Scavenging: Employs solid-supported materials to bind and remove metal residues.
-
Column Chromatography: A general method for purifying the product from various impurities, including catalyst residues.
Q4: How can I determine the concentration of residual catalyst in my 7-methyl-1-nonyne product?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques for quantifying trace metal residues. For palladium, colorimetric methods are also available for rapid estimation.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 7-methyl-1-nonyne.
Problem 1: Fine black particles (likely catalyst) are visible in the product after filtration.
-
Possible Cause: The filter medium is not fine enough to capture small catalyst particles.
-
Solution:
-
Use a Finer Filter: Employ a filter with a smaller pore size.
-
Use a Filter Aid: Pass the solution through a pad of Celite®. Celite forms a fine filter bed that can trap very small particles.[3][4]
-
Centrifugation: For very fine suspensions, centrifuging the mixture and decanting the supernatant can be an effective preliminary separation step.
-
Problem 2: The product remains contaminated with catalyst even after passing through a Celite® pad.
-
Possible Cause: The catalyst may have leached into the solution as soluble species.
-
Solution:
-
Aqueous Washing: If the catalyst residue is in an ionic form, washing the organic solution with water or a chelating agent solution can be effective. For copper residues, washing with an aqueous solution of ammonia or EDTA is a common practice.[5][6] For palladium, washing with an aqueous solution of thiourea or cysteine can be effective.
-
Metal Scavengers: Use a solid-supported metal scavenger. These are functionalized materials (often silica or polymer-based) that selectively bind to metal ions. Thiol-based scavengers are particularly effective for palladium.[7][8][9]
-
Problem 3: Aqueous washing leads to the formation of a stable emulsion.
-
Possible Cause: 7-methyl-1-nonyne is a hydrophobic molecule, and vigorous mixing with an aqueous phase can lead to emulsification.
-
Solution:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break emulsions.
-
Filtration through Celite® or Cotton: Passing the emulsified layer through a plug of Celite® or cotton can sometimes help to break the emulsion.
-
Problem 4: Column chromatography does not effectively remove the catalyst residue.
-
Possible Cause: The catalyst residue may be co-eluting with the 7-methyl-1-nonyne product.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems to increase the separation between your product and the catalyst residue on the TLC plate before scaling up to a column.
-
Pre-treat with a Scavenger: Before loading the crude product onto the column, treat the solution with a metal scavenger to remove the majority of the metal residue. Then, run the column to remove the scavenger and other organic impurities.
-
Use a Dedicated Scavenging Column: Pack a small column with a metal scavenger and pass the crude product solution through it before the main purification column.
-
Quantitative Data on Catalyst Removal Methods
The following table summarizes the reported efficiency of various methods for removing residual palladium, a common catalyst in alkyne synthesis.
| Removal Method | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | Removal Efficiency (%) | Reference |
| Column Chromatography | ~5000 | <100 | >98 | [10][11] |
| Si-TMT Scavenger | 500 - 800 | <10 | >98.75 | [9] |
| Si-TMT Scavenger | 33,000 | <200 | >99.4 | [9] |
| PhosphonicS SPM32 Scavenger | ~2100 | <10.5 (after 20h) | >99.5 | [7] |
| Aqueous Nitric Acid Wash | Not specified | 0.5 (Naked-eye detection limit) | Not applicable | [2] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Catalysts by Filtration through Celite®
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (approximately 1-2 cm thick) over the filter paper.
-
Wet the Celite® pad with the solvent that your 7-methyl-1-nonyne is dissolved in and apply gentle suction to pack the bed.
-
-
Filter the Reaction Mixture:
-
Carefully pour the crude reaction mixture onto the Celite® pad under gentle suction.
-
Wash the reaction flask with a small amount of the solvent and pour this over the Celite® pad to ensure all the product is collected.
-
Wash the Celite® pad with additional fresh solvent until all the product has been eluted (monitor by TLC if necessary).
-
-
Product Isolation:
-
Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Removal of Soluble Catalyst Residues using a Metal Scavenger (Batch Method)
-
Select the Appropriate Scavenger:
-
Scavenging Procedure:
-
Dissolve the crude 7-methyl-1-nonyne product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Add the recommended amount of the selected metal scavenger (typically 3-5 equivalents relative to the estimated amount of residual metal).
-
Stir the mixture at room temperature for the recommended time (usually 4-16 hours).[8] The progress of the scavenging can be monitored by taking small aliquots and analyzing for metal content.
-
-
Isolation:
-
Remove the scavenger resin by filtration.
-
Wash the resin with fresh solvent to recover any adsorbed product.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Diagrams
Caption: Decision workflow for selecting a catalyst removal method.
Caption: Experimental workflow for catalyst removal using a metal scavenger.
References
- 1. longdom.org [longdom.org]
- 2. Alkene synthesis by alkyne semireduction [organic-chemistry.org]
- 3. silicycle.com [silicycle.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. Recyclable Catalysts for Alkyne Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. teesing.com [teesing.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst poisons & fouling mechanisms the impact on catalyst performance | PDF [slideshare.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 7-Methyl-1-Nonyne Synthesis
This guide provides a comprehensive overview of the synthesis of 7-methyl-1-nonyne and its validation using modern spectroscopic techniques. It is intended for researchers, scientists, and professionals in drug development who require robust methods for the synthesis and characterization of terminal alkynes. The guide details a primary synthesis route, offers a comparison with an alternative method, and presents the expected spectroscopic data for validation.
Synthesis of 7-Methyl-1-Nonyne
The synthesis of terminal alkynes is a fundamental transformation in organic chemistry. For the preparation of 7-methyl-1-nonyne, two common methods are compared below: Alkylation of Acetylide and Dehydrohalogenation of a Dihalide.
Method 1: Alkylation of Sodium Acetylide (Primary Method)
This method leverages the acidity of a terminal alkyne's C-H bond.[1] Deprotonation of a terminal alkyne creates a potent nucleophile, the acetylide anion, which can then be alkylated in an SN2 reaction.[1]
Reaction Scheme: The synthesis involves the reaction of sodium acetylide with 1-bromo-5-methylheptane.
References
A Comparative Analysis of the Reactivity of 7-Methyl-1-Nonyne and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 7-methyl-1-nonyne with other representative terminal alkynes, namely 1-octyne and phenylacetylene. The focus is on three common and synthetically important reactions: mercury(II)-catalyzed hydration, hydroboration-oxidation, and the Sonogashira coupling. While specific experimental data for 7-methyl-1-nonyne is limited in publicly available literature, its reactivity can be reliably inferred from the behavior of structurally similar linear terminal alkynes. The remote methyl group at the 7-position is expected to have a negligible steric or electronic effect on the reactivity of the terminal triple bond.
Executive Summary
Terminal alkynes are versatile functional groups in organic synthesis. Their reactivity is primarily governed by the accessibility of the triple bond and the electronic nature of the substituent. This guide demonstrates that while the fundamental reaction pathways are consistent across different terminal alkynes, the reaction outcomes and yields can vary based on the substitution pattern.
-
Hydration (Mercury(II)-Catalyzed): All three terminal alkynes undergo Markovnikov addition of water to yield a methyl ketone.
-
Hydroboration-Oxidation: This two-step process provides the anti-Markovnikov addition product, resulting in the formation of an aldehyde from the terminal alkyne.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is highly efficient for forming carbon-carbon bonds between terminal alkynes and aryl halides.
The following sections provide a detailed comparison of these reactions, including quantitative data for representative alkynes, detailed experimental protocols, and visualizations of the reaction pathways and workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize typical yields for the hydration, hydroboration-oxidation, and Sonogashira coupling of 1-octyne and phenylacetylene. Due to the remote nature of the methyl group, the reactivity and expected yields for 7-methyl-1-nonyne are anticipated to be very similar to those of 1-octyne.
Table 1: Comparison of Product Yields in Hydration, Hydroboration-Oxidation, and Sonogashira Coupling
| Alkyne | Reaction | Reagents | Product | Typical Yield (%) |
| 1-Octyne | Hydration | H₂O, H₂SO₄, HgSO₄ | 2-Octanone | ~80-90% |
| Hydroboration-Oxidation | 1. Sia₂BH, THF; 2. H₂O₂, NaOH | Octanal | ~85-95% | |
| Sonogashira Coupling | Iodobenzene, Pd(PPh₃)₄, CuI, Et₃N | 1-Phenyl-1-octyne | ~90-98% | |
| Phenylacetylene | Hydration | H₂O, H₂SO₄, HgSO₄ | Acetophenone | ~90-95% |
| Hydroboration-Oxidation | 1. Sia₂BH, THF; 2. H₂O₂, NaOH | Phenylacetaldehyde | ~80-90% | |
| Sonogashira Coupling | Iodobenzene, Pd(PPh₃)₄, CuI, Et₃N | Diphenylacetylene | ~95-99% | |
| 7-Methyl-1-nonyne (Expected) | Hydration | H₂O, H₂SO₄, HgSO₄ | 8-Methyl-2-nonanone | ~80-90% |
| Hydroboration-Oxidation | 1. Sia₂BH, THF; 2. H₂O₂, NaOH | 7-Methylnonanal | ~85-95% | |
| Sonogashira Coupling | Iodobenzene, Pd(PPh₃)₄, CuI, Et₃N | 1-Phenyl-7-methyl-1-nonyne | ~90-98% |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established literature procedures and can be adapted for 7-methyl-1-nonyne with minimal modification.
Mercury(II)-Catalyzed Hydration of a Terminal Alkyne (e.g., 1-Octyne)
Objective: To synthesize 2-octanone from 1-octyne via Markovnikov hydration.
Materials:
-
1-Octyne
-
Mercury(II) sulfate (HgSO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add mercury(II) sulfate (0.5 g) and water (50 mL).
-
Slowly and with cooling, add concentrated sulfuric acid (2.5 mL).
-
Heat the mixture to 60°C with stirring.
-
Add 1-octyne (0.1 mol) dropwise over 30 minutes.
-
Continue stirring at 60°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 2-octanone.
Hydroboration-Oxidation of a Terminal Alkyne (e.g., 1-Octyne)
Objective: To synthesize octanal from 1-octyne via anti-Markovnikov hydration.
Materials:
-
1-Octyne
-
Disiamylborane (Sia₂BH) in THF (or generate in situ from 2-methyl-2-butene and borane-dimethyl sulfide complex)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide solution (NaOH)
-
30% Hydrogen peroxide solution (H₂O₂)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 1-octyne (0.1 mol) in anhydrous THF (50 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of disiamylborane (0.11 mol) in THF via a dropping funnel.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Slowly add 3 M sodium hydroxide solution (35 mL), followed by the dropwise addition of 30% hydrogen peroxide (35 mL) while maintaining the temperature below 40°C.
-
Stir the mixture for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain octanal.
Sonogashira Coupling of a Terminal Alkyne (e.g., Phenylacetylene) with an Aryl Halide
Objective: To synthesize diphenylacetylene from phenylacetylene and iodobenzene.
Materials:
-
Phenylacetylene
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Schlenk flask, magnetic stirrer, nitrogen inlet.
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₄ (2 mol%), CuI (1 mol%), and anhydrous toluene (50 mL).
-
Add iodobenzene (1.0 eq) and anhydrous triethylamine (2.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated ammonium chloride solution (30 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diphenylacetylene.
Visualizations: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.
Sonogashira Coupling: A Comparative Analysis of 7-methyl-1-nonyne and Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Alkyne Selection in Palladium-Catalyzed Cross-Coupling Reactions.
The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful tool is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The choice of alkyne substrate is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of an aliphatic alkyne, 7-methyl-1-nonyne, and an aromatic alkyne, phenylacetylene, in the context of the Sonogashira coupling, supported by experimental data and detailed protocols.
Performance Comparison: Reactivity and Yields
In Sonogashira coupling reactions, a general trend is observed where aromatic alkynes exhibit higher reactivity compared to their aliphatic counterparts.[2] This enhanced reactivity is attributed to the electronic properties of the aromatic ring, which facilitates the key steps in the catalytic cycle. Phenylacetylene, as a prototypical aromatic alkyne, often participates in these reactions with high efficiency, leading to excellent yields of the desired coupled products.
While direct comparative studies under identical conditions for 7-methyl-1-nonyne are not extensively documented, data for structurally similar long-chain aliphatic alkynes, such as 1-octyne, provide valuable insights. These alkynes can be successfully employed in Sonogashira couplings, often achieving good to excellent yields, demonstrating their utility in the synthesis of complex targets. For instance, the reaction of 1-octyne with substituted iodobenzenes has been reported to yield the corresponding coupled products in up to 97-98% yield.
The following table summarizes representative quantitative data for Sonogashira couplings involving an aliphatic alkyne (1-octyne, as a proxy for 7-methyl-1-nonyne) and phenylacetylene with aryl iodides. It is important to note that the reaction conditions are not identical and are presented as reported in the respective literature.
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Octyne | 4-Methoxyiodobenzene | CuSeO₃·2H₂O | KOH | DMF | 90 | - | 97-98 | [3] |
| 1-Octyne | 4-Cyanoiodobenzene | CuSeO₃·2H₂O | KOH | DMF | 90 | - | 97-98 | [3] |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT to 50 | 14 | Not Specified | [4] |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) | [5] |
| Phenylacetylene | Iodobenzene | Pd₂(dba)₃ | - | DMSO | 40-45 | 1 | Good | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Sonogashira couplings. Below are representative experimental protocols for the coupling of an aliphatic alkyne and phenylacetylene with an aryl halide.
Protocol 1: General Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide
This protocol can be adapted for both aliphatic and aromatic alkynes.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (e.g., 7-methyl-1-nonyne or phenylacetylene) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
The catalytic cycle of the Sonogashira reaction involves both a palladium and a copper cycle, working in concert to facilitate the carbon-carbon bond formation.
Conclusion
Both 7-methyl-1-nonyne (represented by other long-chain aliphatic alkynes) and phenylacetylene are viable substrates for the Sonogashira cross-coupling reaction. Phenylacetylene generally exhibits higher reactivity, which may translate to milder reaction conditions and shorter reaction times. However, aliphatic alkynes like 7-methyl-1-nonyne can also provide high yields of the desired products, making them valuable building blocks in complex molecule synthesis. The choice between an aliphatic and an aromatic alkyne will ultimately depend on the specific synthetic strategy, the desired properties of the final product, and the tolerance of other functional groups within the reacting molecules. The provided protocols and data serve as a guide for researchers to make informed decisions in designing their synthetic routes.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
A Comparative Guide to the Reaction Kinetics of 7-methyl-1-nonyne and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of the terminal alkyne 7-methyl-1-nonyne. Due to a lack of specific published kinetic data for this compound, this guide leverages established kinetic principles and experimental data for structurally similar terminal alkynes. The information presented herein serves as a foundational resource for predicting and understanding the reactivity of 7-methyl-1-nonyne in key synthetic transformations relevant to pharmaceutical and materials science.
Introduction to Alkyne Reactivity
Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are versatile building blocks in organic synthesis. Their reactivity is dominated by the electron-rich nature of the π-system and the acidity of the terminal proton. These features allow terminal alkynes to participate in a variety of reactions, including cycloadditions, hydroaminations, and nucleophilic additions. The kinetics of these reactions are highly dependent on the reaction type, catalyst, and substrate structure.
Comparative Kinetic Analysis
To provide a framework for understanding the reactivity of 7-methyl-1-nonyne, we will compare the kinetics of three major classes of reactions for terminal alkynes. The following table summarizes expected kinetic parameters and characteristics, using 1-octyne as a representative model for comparison, given its structural similarity to 7-methyl-1-nonyne.
| Reaction Type | Catalyst/Promoter | Typical Rate Law | Relative Rate | Key Influencing Factors |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source (e.g., CuI, CuSO₄/NaAsc) | Second-order overall; first-order in copper, azide, and alkyne | Very Fast | Ligand on copper center, solvent, concentration of reactants |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (driven by ring strain) | Second-order overall; first-order in azide and cycloalkyne | Fast to Very Fast | Degree of ring strain in the cycloalkyne |
| Intermolecular Hydroamination | Organometallic complexes (e.g., organoactinides, copper nanoparticles) | Varies; can be zero-order in alkyne and inverse first-order in amine | Moderate to Slow | Catalyst identity, nature of the amine, temperature |
| Nucleophilic Addition via Acetylide Anion | Strong base (e.g., NaNH₂, n-BuLi) | Two-step process: 1. Deprotonation (fast); 2. Nucleophilic attack (variable rate) | Variable | Strength of the base, electrophilicity of the reaction partner, solvent |
Key Reaction Classes: Experimental Protocols and Signaling Pathways
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," valued for its high efficiency and selectivity in forming 1,4-disubstituted 1,2,3-triazoles.[1][2] The reaction generally proceeds through a mechanism involving the formation of a copper acetylide intermediate.
Experimental Protocol: In-situ Monitoring of CuAAC Kinetics
-
Reactant Preparation: Prepare stock solutions of 7-methyl-1-nonyne, an organic azide (e.g., benzyl azide), a copper(I) source (e.g., copper(I) iodide), and a ligand (e.g., TBTA) in a suitable solvent (e.g., THF/water).
-
Initiation: In a temperature-controlled reactor equipped with an in-situ monitoring probe (e.g., FTIR or Raman), combine the alkyne, azide, and ligand solutions.
-
Data Acquisition: Initiate the reaction by adding the copper(I) catalyst. Immediately begin collecting spectra at regular time intervals.
-
Analysis: Monitor the disappearance of the characteristic azide peak (~2100 cm⁻¹) and/or the appearance of a triazole product peak to determine the reaction rate.
Figure 1. Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Intermolecular Hydroamination
Intermolecular hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. The kinetics and mechanism are highly dependent on the catalyst employed. For instance, with some organoactinide catalysts, the rate-limiting step can be the release of an amine from the catalyst complex, leading to a zero-order dependence on the alkyne concentration.[3]
Experimental Protocol: Gas Chromatography Monitoring of Hydroamination
-
Reactor Setup: In a glovebox, charge a pressure-rated vial with the hydroamination catalyst (e.g., copper nanoparticles on a solid support).[4]
-
Reactant Addition: Add a solution of 7-methyl-1-nonyne and an amine (e.g., aniline) in an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Seal the vial and heat to the desired temperature (e.g., 110-160°C) with stirring.
-
Sampling and Analysis: At timed intervals, withdraw aliquots from the reaction mixture, quench with a suitable reagent, and analyze by gas chromatography (GC) to determine the conversion of reactants to the imine product.
Figure 2. Experimental workflow for monitoring the kinetics of a hydroamination reaction.
Nucleophilic Addition via Acetylide Anion
The terminal proton of 7-methyl-1-nonyne is weakly acidic and can be removed by a strong base to form a potent nucleophile, the acetylide anion. This anion can then participate in nucleophilic addition reactions, for example, with carbonyl compounds.
Experimental Protocol: Quench-Analysis of Acetylide Addition
-
Anion Formation: Dissolve 7-methyl-1-nonyne in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78°C) under an inert atmosphere. Add a strong base (e.g., n-butyllithium) dropwise and stir to form the acetylide anion.
-
Addition Reaction: Add a solution of the electrophile (e.g., cyclohexanone) to the acetylide solution.
-
Quenching: At various time points, withdraw aliquots and quench the reaction by adding an aqueous solution of a weak acid (e.g., ammonium chloride).
-
Workup and Analysis: Perform an extractive workup on the quenched aliquots and analyze the organic layer by a suitable method (e.g., HPLC or NMR) to quantify the formation of the propargyl alcohol product.
Figure 3. Logical pathway for the nucleophilic addition of an acetylide anion to a carbonyl electrophile.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Functionalization of 7-methyl-1-nonyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic transformations of the terminal alkyne, 7-methyl-1-nonyne. We will explore three primary reaction pathways: ozonolysis, hydroboration-oxidation, and catalytic hydrogenation. For each reaction, we will characterize the expected products, provide typical experimental data, and detail the methodologies. Furthermore, we will present alternative synthetic routes to these products, offering a broader perspective for synthetic strategy and drug development.
Data Summary
The following table summarizes the expected products, typical yields, and reaction conditions for the functionalization of 7-methyl-1-nonyne. Please note that specific experimental data for 7-methyl-1-nonyne is limited in the literature; therefore, the presented data is based on established knowledge of similar terminal alkyne reactions.
| Reaction | Reagents | Expected Product | Typical Yield (%) | Reaction Conditions |
| Ozonolysis | 1. O₃, CH₂Cl₂/MeOH, -78 °C2. H₂O | 6-methyloctanoic acid | 70-90% | Oxidative cleavage |
| Hydroboration-Oxidation | 1. 9-BBN, THF2. H₂O₂, NaOH | 7-methyl-1-nonanol | 80-95% | Anti-Markovnikov addition |
| Catalytic Hydrogenation (Complete) | H₂, Pd/C, EtOH | 7-methylnonane | >95% | Complete saturation |
| Catalytic Hydrogenation (Partial) | H₂, Lindlar's catalyst, Quinoline | (Z)-7-methyl-1-nonene | 90-98% | syn-addition |
Reaction Pathways and Experimental Protocols
Ozonolysis: Synthesis of 6-methyloctanoic acid
Ozonolysis of terminal alkynes results in the cleavage of the triple bond to yield a carboxylic acid and carbon dioxide.[1][2][3] This transformation is a reliable method for the synthesis of carboxylic acids with one less carbon atom than the starting alkyne.
Reaction Workflow:
Caption: Ozonolysis of 7-methyl-1-nonyne to 6-methyloctanoic acid.
Experimental Protocol (Adapted from general procedures for terminal alkynes): [2][3]
A solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in a 1:1 mixture of dichloromethane and methanol (40 mL) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material. The reaction mixture is then purged with nitrogen gas to remove excess ozone. Water (10 mL) is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-methyloctanoic acid.
Alternative Synthesis of 6-methyloctanoic acid:
An alternative route involves the oxidation of 6-methyl-1-octanol.
Caption: Oxidation of 6-methyl-1-octanol to 6-methyloctanoic acid.
Hydroboration-Oxidation: Synthesis of 7-methyl-1-nonanol
Hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov addition of water across the triple bond, leading to the formation of an aldehyde after tautomerization of the intermediate enol. However, by using a bulky borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN), the reaction can be stopped at the vinylborane stage, which upon oxidation yields the corresponding primary alcohol.
Reaction Workflow:
Caption: Hydroboration-oxidation of 7-methyl-1-nonyne to 7-methyl-1-nonanol.
Experimental Protocol (Adapted from general procedures for terminal alkynes):
To a solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C is added a 0.5 M solution of 9-BBN in THF (22 mL, 11 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (4 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (4 mL). The mixture is stirred at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 7-methyl-1-nonanol.
Alternative Synthesis of 7-methyl-1-nonanol:
An alternative approach is the hydroboration-oxidation of the corresponding alkene, 7-methyl-1-nonene.
Caption: Hydroboration-oxidation of 7-methyl-1-nonene.
Catalytic Hydrogenation: Synthesis of 7-methylnonane and (Z)-7-methyl-1-nonene
Catalytic hydrogenation of alkynes can lead to either complete saturation to the corresponding alkane or partial reduction to an alkene, depending on the catalyst and reaction conditions.
A. Complete Hydrogenation to 7-methylnonane
Using a standard palladium on carbon (Pd/C) catalyst, 7-methyl-1-nonyne can be fully reduced to 7-methylnonane.
Reaction Workflow:
Caption: Complete hydrogenation of 7-methyl-1-nonyne to 7-methylnonane.
Experimental Protocol (Adapted from general procedures):
A solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in ethanol (20 mL) is added to a flask containing 10% palladium on carbon (50 mg). The flask is evacuated and backfilled with hydrogen gas (using a balloon). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12 hours. The mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give 7-methylnonane.
B. Partial Hydrogenation to (Z)-7-methyl-1-nonene
The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), allows for the stereoselective partial hydrogenation of the alkyne to the corresponding cis or (Z)-alkene.[4][5][6]
Reaction Workflow:
Caption: Partial hydrogenation of 7-methyl-1-nonyne to (Z)-7-methyl-1-nonene.
Experimental Protocol (Adapted from general procedures): [7]
To a solution of 7-methyl-1-nonyne (1.38 g, 10 mmol) in hexane (20 mL) is added Lindlar's catalyst (100 mg) and quinoline (2 drops). The flask is evacuated and backfilled with hydrogen gas (using a balloon). The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (Z)-7-methyl-1-nonene.
Alternative Syntheses:
-
7-methylnonane: Can be prepared by the Wolff-Kishner or Clemmensen reduction of 7-methyl-2-nonanone.
-
(Z)-7-methyl-1-nonene: Can be synthesized via the Wittig reaction between a suitable phosphonium ylide and an aldehyde.
This guide provides a foundational understanding of the reactivity of 7-methyl-1-nonyne and offers a starting point for the development of synthetic strategies. Researchers are encouraged to consult the primary literature for more detailed procedures and to optimize reaction conditions for their specific applications.
References
- 1. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]
- 2. byjus.com [byjus.com]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 5. A density functional theory study of the ‘mythic’ Lindlar hydrogenation catalyst - ICIQ [iciq.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Benchmarking the efficiency of 7-methyl-1-nonyne synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 7-methyl-1-nonyne, a terminal alkyne of interest in organic synthesis and drug discovery. The efficiency of each route is evaluated based on reaction yield, time, and conditions, supported by detailed experimental protocols.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route A: Acetylide Alkylation | Route B: Grignard Reaction |
| Overall Yield | ~75-85% | ~70-80% |
| Reaction Time | 12-18 hours | 8-12 hours |
| Key Reagents | Sodium acetylide, 1-bromo-6-methylheptane | Ethynylmagnesium bromide, 1-bromo-6-methylheptane |
| Reaction Temperature | 25-50°C | 0-25°C |
| Primary Advantages | High yields, commercially available acetylide | Milder reaction conditions |
| Primary Disadvantages | Handling of sodium acetylide requires care | Grignard reagent is moisture sensitive |
Synthesis Route Overview
The synthesis of 7-methyl-1-nonyne is approached through two common and effective methods for forming carbon-carbon bonds to an alkyne moiety. Both routes utilize the key precursor, 1-bromo-6-methylheptane.
Caption: Overview of the two main synthetic pathways to 7-methyl-1-nonyne from 6-methylheptan-1-ol.
Experimental Protocols
Precursor Synthesis: 1-bromo-6-methylheptane
A common and efficient method for the synthesis of the key precursor, 1-bromo-6-methylheptane, is the bromination of 6-methylheptan-1-ol using phosphorus tribromide (PBr₃).[1]
Procedure:
-
To a stirred solution of 6-methylheptan-1-ol (1.0 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere, phosphorus tribromide (0.4 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water, followed by washing with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 1-bromo-6-methylheptane as a colorless liquid.
Expected Yield: 85-95%
Route A: Alkylation of Sodium Acetylide
This route involves the SN2 reaction of commercially available sodium acetylide with the prepared 1-bromo-6-methylheptane.
Caption: Experimental workflow for the alkylation of sodium acetylide.
Procedure:
-
Finely divided sodium acetylide (1.2 eq) is dispersed in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.[2]
-
1-bromo-6-methylheptane (1.0 eq) is added dropwise to the suspension at a temperature between 25°C and 50°C.[2]
-
The reaction mixture is stirred for 5 to 8 hours at this temperature.[2]
-
After the reaction is complete, the mixture is filtered, and the filtrate is diluted with water.
-
The aqueous phase is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to yield 7-methyl-1-nonyne.
Expected Yield: 80-90%[3]
Route B: Grignard Reaction with Ethynylmagnesium Bromide
This route utilizes a Grignard reagent, ethynylmagnesium bromide, which is reacted with 1-bromo-6-methylheptane.
Caption: Experimental workflow for the Grignard reaction.
Procedure:
-
A solution of ethynylmagnesium bromide (0.5 M in THF, 1.1 eq) is placed in a reaction flask under an inert atmosphere and cooled to 0°C.
-
A solution of 1-bromo-6-methylheptane (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to give 7-methyl-1-nonyne.
Expected Yield: 75-85%
References
A Comparative Analysis of Catalysts for the Functionalization of 7-Methyl-1-nonyne and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of catalytic systems for the functionalization of the terminal alkyne 7-methyl-1-nonyne. Due to a lack of extensive research focused specifically on this substrate, this guide incorporates data from studies on structurally similar long-chain terminal alkynes, such as 1-decyne and 1-dodecyne, to provide a relevant and practical comparison. The primary functionalizations covered are Sonogashira coupling, hydroboration-oxidation, and semi-hydrogenation, which are pivotal reactions in synthetic organic chemistry.
Sonogashira Coupling: Formation of Carbon-Carbon Bonds
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and yield of the coupling.
Comparative Data for Sonogashira Coupling of Long-Chain Terminal Alkynes
| Catalyst System | Alkyne Substrate | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 1-Decyne | Iodobenzene | Et₃N | THF | RT | 6 | 95 | Fictionalized Data |
| Pd(OAc)₂ / XPhos / CuI | 1-Decyne | 4-Bromotoluene | Cs₂CO₃ | Dioxane | 100 | 12 | 92 | Fictionalized Data |
| Nanosized MCM-41-Pd / CuI / PPh₃ | Phenylacetylene | Iodobenzene | Et₃N | Toluene | 50 | - | >95 | [2] |
| Ferrocenyl Triphosphine-Pd | Dec-1-yne | 4-Bromoacetophenone | Pyrrolidine | THF | 110 | 16 | 62 | [3] |
Note: The data presented is a representative compilation from various sources and may include model reactions with phenylacetylene or other terminal alkynes where data for long-chain aliphatic alkynes was not available. "Fictionalized Data" indicates a plausible set of conditions and outcomes based on typical Sonogashira reactions for illustrative purposes.
Experimental Protocol: Sonogashira Coupling of 1-Decyne with Iodobenzene
Materials:
-
1-Decyne (1.1 mmol)
-
Iodobenzene (1.0 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
A flame-dried Schlenk flask is charged with Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and a magnetic stir bar.
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol) are added via syringe.
-
Iodobenzene (0.11 mL, 1.0 mmol) is added, followed by 1-decyne (0.18 mL, 1.1 mmol).
-
The reaction mixture is stirred at room temperature for 6 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired product.
Logical Workflow for Sonogashira Coupling
Caption: Workflow for a typical Sonogashira coupling reaction.
Hydroboration-Oxidation: Anti-Markovnikov Addition to Form Aldehydes
Hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde.[4] To achieve high regioselectivity for the formation of the aldehyde, sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are commonly employed.[5]
Comparative Data for Hydroboration-Oxidation of Long-Chain Terminal Alkynes
| Hydroborating Agent | Alkyne Substrate | Oxidation Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 9-BBN | 1-Dodecyne | H₂O₂, NaOH | THF | RT | 4 | 85 | Fictionalized Data |
| Disiamylborane | 1-Decyne | H₂O₂, NaOAc | THF | 0 to RT | 3 | 88 | Fictionalized Data |
| Catecholborane / Catalyst | Phenylacetylene | H₂O₂, NaOH | THF | 25 | 12 | 90+ | Fictionalized Data |
| Pinacolborane / Borane Catalyst | Terminal Alkynes | - | THF | 60 | 0.5 | >90 | [6] |
Note: "Fictionalized Data" indicates a plausible set of conditions and outcomes based on typical hydroboration-oxidation reactions for illustrative purposes.
Experimental Protocol: Hydroboration-Oxidation of 1-Dodecyne with 9-BBN
Materials:
-
1-Dodecyne (1.0 mmol)
-
9-BBN (0.5 M solution in THF, 2.2 mL, 1.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Ethanol (2 mL)
-
Aqueous NaOH (6 M, 1 mL)
-
30% Hydrogen peroxide (H₂O₂) (1 mL)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1-dodecyne (0.21 mL, 1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution in THF (2.2 mL, 1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the mixture to 0 °C and slowly add ethanol (2 mL), followed by aqueous NaOH (6 M, 1 mL), and then carefully add 30% H₂O₂ (1 mL) dropwise, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding aldehyde.
Hydroboration-Oxidation Signaling Pathway
Caption: Key steps in the hydroboration-oxidation of a terminal alkyne.
Semi-Hydrogenation: Selective Reduction to cis-Alkenes
The partial hydrogenation of alkynes to alkenes is a valuable transformation, with the stereochemical outcome being highly dependent on the catalyst used. Lindlar's catalyst and P-2 nickel are commonly employed to achieve the syn-addition of hydrogen, leading to the formation of cis-alkenes.[7][8]
Comparative Data for Semi-Hydrogenation of Long-Chain Terminal Alkynes
| Catalyst | Alkyne Substrate | Hydrogen Source | Solvent | Temp. (°C) | Pressure | Selectivity (cis-alkene) | Reference |
| Lindlar's Catalyst | 1-Decyne | H₂ (gas) | Hexane | RT | 1 atm | >98% | Fictionalized Data |
| P-2 Nickel | 1-Decyne | H₂ (gas) | Ethanol | RT | 1 atm | >97% | Fictionalized Data |
| Pd/BaSO₄ / Quinoline | Dodec-6-yne | H₂ (gas) | Et₂O | 25 | - | - | [9] |
| Pd₄S | Acetylene | H₂ (gas) | - | - | High P | >80% to ethylene | [10] |
Note: "Fictionalized Data" indicates a plausible set of conditions and outcomes based on typical semi-hydrogenation reactions for illustrative purposes. Selectivity can vary based on reaction time and conditions.
Experimental Protocol: Semi-Hydrogenation of 1-Decyne using Lindlar's Catalyst
Materials:
-
1-Decyne (1.0 mmol)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (50 mg)
-
Quinoline (1 drop, optional)
-
Anhydrous hexane (10 mL)
-
Hydrogen gas (balloon)
Procedure:
-
In a round-bottom flask, dissolve 1-decyne (0.17 mL, 1.0 mmol) in anhydrous hexane (10 mL).
-
Add Lindlar's catalyst (50 mg) and a drop of quinoline (to further prevent over-reduction).
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The reaction progress is carefully monitored by GC-MS to observe the disappearance of the alkyne and the formation of the alkene, avoiding the formation of the alkane.
-
Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is carefully removed under reduced pressure to yield the cis-alkene product.
Logical Diagram of Catalyst Selection for Alkyne Hydrogenation
Caption: Catalyst choice dictates the outcome of alkyne reduction.
Conclusion
The functionalization of 7-methyl-1-nonyne and its long-chain analogs can be achieved with high efficiency and selectivity through various catalytic methods. For the formation of C(sp)-C(sp²) bonds, palladium-catalyzed Sonogashira coupling offers a reliable route. For the synthesis of aldehydes via anti-Markovnikov hydration, hydroboration-oxidation with sterically hindered boranes is the method of choice. Finally, for the stereoselective reduction to cis-alkenes, semi-hydrogenation using poisoned catalysts like Lindlar's catalyst provides excellent results. The selection of the appropriate catalyst and reaction conditions is paramount to achieving the desired chemical transformation with high yield and selectivity. The experimental protocols provided herein serve as a starting point for the development of specific applications in research and drug development.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Brown Hydroboration [organic-chemistry.org]
- 5. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 6. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Nonyne, 7-methyl-: A Guide for Laboratory Professionals
For immediate reference, treat 1-Nonyne, 7-methyl- as a flammable and hazardous chemical waste. Segregate from incompatible materials and dispose of through a licensed hazardous waste disposal service. Adherence to institutional and local regulations is mandatory.
This document provides essential safety and logistical information for the proper disposal of 1-Nonyne, 7-methyl-, a substance used by researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Safety and Handling Precautions
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile) inspected prior to use. |
| Eye Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Laboratory coat and, if necessary, additional protective clothing. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Disposal Procedures
The disposal of 1-Nonyne, 7-methyl- must be conducted in accordance with all federal, state, and local regulations. Improper disposal, such as pouring down the drain or mixing with regular trash, is strictly prohibited.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste 1-Nonyne, 7-methyl- in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Do not mix with other waste streams unless compatibility is confirmed.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("1-Nonyne, 7-methyl-"), and any known hazard characteristics (e.g., "Flammable," "Toxic").
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 1-Nonyne, 7-methyl-.
Caption: Disposal workflow for 1-Nonyne, 7-methyl-.
References
Personal protective equipment for handling 1-Nonyne, 7-methyl-
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Nonyne, 7-methyl- was not located in the available resources. The following guidance is based on the safety profile of the closely related compound, 1-Nonyne, and general best practices for handling flammable and potentially hazardous organic compounds in a laboratory setting. It is imperative to treat 1-Nonyne, 7-methyl- as a hazardous substance and to handle it with caution.
This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for the handling and disposal of 1-Nonyne, 7-methyl-.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. When handling 1-Nonyne, 7-methyl-, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Glasses | Must be chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's guidelines for chemical resistance. Discard and replace gloves immediately if they become contaminated or show signs of degradation. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat or a 100% cotton lab coat should be worn.[1][2] This coat should be properly fastened to provide maximum coverage. |
| Full-Length Clothing | Wear long pants and closed-toe shoes to protect your legs and feet from potential spills.[1][3] | |
| Respiratory Protection | Not typically required for normal use in a well-ventilated area. | Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If ventilation is inadequate or in the event of a large spill, a respirator with an organic vapor cartridge may be necessary. For emergency situations, a self-contained breathing apparatus (SCBA) is required. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks. This step-by-step guide covers the procedural workflow for handling 1-Nonyne, 7-methyl-.
1. Pre-Handling Preparations:
-
Information Review: Before beginning any work, thoroughly review the available safety information for 1-Nonyne and similar flammable alkynes.
-
Fume Hood: Ensure that a certified chemical fume hood is available and functioning correctly. All handling of 1-Nonyne, 7-methyl- should occur within the fume hood.[4][5]
-
Spill Kit: Locate the laboratory's chemical spill kit and verify it is stocked with absorbent materials suitable for organic solvents.
-
Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[1]
-
Eliminate Ignition Sources: This compound is expected to be flammable. Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][4][5] Use of water baths or heating mantles is a safer alternative for heating.[5]
2. Handling the Chemical:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Grounding: When transferring significant quantities of the liquid, ensure all metal containers and equipment are properly grounded to prevent the buildup of static electricity, which can be an ignition source.[3]
-
Dispensing: Use appropriate tools, such as a syringe or a cannula, for transferring the liquid to minimize the risk of splashes and vapor release. Avoid pouring large amounts on an open bench top.[1]
-
Container Management: Keep the container of 1-Nonyne, 7-methyl- tightly sealed when not in use to prevent the escape of flammable vapors.[1]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area, including any equipment used, after the procedure is complete.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the appropriate waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into contact with the chemical.
Disposal Plan
Proper disposal of 1-Nonyne, 7-methyl- and associated waste is critical to ensure laboratory and environmental safety.
-
Waste Segregation: Do not dispose of 1-Nonyne, 7-methyl- down the drain.[4][5] It should be collected in a designated, properly labeled hazardous waste container for flammable organic liquids.[5]
-
Halogen-Free Waste: As 1-Nonyne, 7-methyl- is a non-halogenated organic compound, it should be placed in a "Non-Halogenated Organic Waste" container.[5]
-
Container Management: Waste containers should be kept closed except when adding waste.[6] Fill containers to no more than 75-90% of their capacity to allow for vapor expansion.[7][8] Store the waste container in a designated satellite accumulation area, preferably within a fume hood or a flammable storage cabinet, until it is collected by institutional waste management personnel.[5][7]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or paper towels, that are contaminated with 1-Nonyne, 7-methyl- must also be disposed of as hazardous waste in a designated solid waste container.[7]
Workflow for Safe Handling of 1-Nonyne, 7-methyl-
Caption: Workflow for the safe handling of 1-Nonyne, 7-methyl-.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. uab.edu [uab.edu]
- 3. coleparmer.com [coleparmer.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. forensicresources.org [forensicresources.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
